molecular formula C14H12N2O B1290447 4-(Benzyloxy)-1h-indazole CAS No. 850364-08-8

4-(Benzyloxy)-1h-indazole

Cat. No.: B1290447
CAS No.: 850364-08-8
M. Wt: 224.26 g/mol
InChI Key: KTYOLSBHUABXAW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1h-indazole is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYOLSBHUABXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630903
Record name 4-(Benzyloxy)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850364-08-8
Record name 4-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-1H-indazole: Chemical Properties, Structure, and Synthetic Importance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-1H-indazole is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core structure is a recognized pharmacophore, and the benzyloxy substituent at the 4-position provides a versatile handle for synthetic modifications. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic applications of this compound, with a particular focus on its role as a key intermediate in the development of kinase inhibitors.

Chemical Properties and Structure

This compound, with the CAS Number 850364-08-8, is a solid at room temperature.[1] It is characterized by the molecular formula C₁₄H₁₂N₂O.[2] The structural framework consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a benzyloxy group (-OCH₂C₆H₅) attached at the 4-position of the indazole ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, certain parameters like the boiling point are predicted values. The solubility is qualitatively described as low in water, a common characteristic for many indazole derivatives.[1]

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O[2]
Molecular Weight 224.26 g/mol [3]
CAS Number 850364-08-8[4]
Appearance Solid, powder[1][4]
Melting Point 118-123 °C[5]
Boiling Point 422.4 °C at 760 mmHg (Predicted)[5]
Flash Point 152.5 °C (Predicted)[5]
Solubility Moderate to low solubility in water[1]
Purity Commercially available up to 98%[4]
Structural Elucidation

The chemical structure of this compound is defined by the connectivity of its constituent atoms. The core is the 1H-indazole tautomer, which is generally more stable than the 2H-indazole form.

Figure 1: Chemical structure of this compound.
Spectral Data (for Comparative Analysis)

1H-Indazole (Parent Compound):

  • 1H NMR (DMSO-d₆): Chemical shifts (δ) are observed at approximately 13.1 (br s, 1H, NH), 8.10 (d, 1H), 7.78 (d, 1H), 7.58 (d, 1H), 7.36 (t, 1H), and 7.13 (t, 1H) ppm.[6]

  • Mass Spectrum (EI): The molecular ion peak [M]⁺ is observed at m/z 118.[7]

  • IR Spectrum (KBr disc): Characteristic peaks include N-H stretching and aromatic C-H and C=C vibrations.[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 4-hydroxy-1H-indazole and benzyl bromide. While a detailed, peer-reviewed protocol specifically for this compound is not widely published, a general procedure based on similar syntheses is outlined below.

Reaction: 4-hydroxy-1H-indazole + Benzyl bromide → this compound

Materials:

  • 4-hydroxy-1H-indazole

  • Benzyl bromide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of 4-hydroxy-1H-indazole in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred for a specified period to allow for the formation of the corresponding alkoxide.

  • Benzyl bromide is then added dropwise to the reaction mixture.

  • The reaction is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Role in Kinase Inhibitor Synthesis

Indazole derivatives are privileged scaffolds in medicinal chemistry, known for their wide range of biological activities, including the inhibition of various protein kinases. This compound serves as a crucial building block for the synthesis of potent and selective kinase inhibitors, which are pivotal in the development of targeted cancer therapies.

The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be used for further functionalization, or the entire 4-(benzyloxy)phenyl moiety can be incorporated into the final drug molecule.

experimental_workflow cluster_synthesis Synthesis of Kinase Inhibitor cluster_testing Preclinical Testing start This compound step1 Chemical Modification (e.g., N-alkylation, coupling reactions) start->step1 intermediate Functionalized Indazole Intermediate step1->intermediate step2 Further Synthetic Steps (e.g., amidation, Suzuki coupling) intermediate->step2 end Final Kinase Inhibitor Drug Candidate step2->end invitro In Vitro Kinase Assays end->invitro cell_based Cell-Based Assays (e.g., proliferation, apoptosis) invitro->cell_based invivo In Vivo Animal Models cell_based->invivo

Figure 2: Experimental workflow illustrating the use of this compound in the synthesis and preclinical evaluation of a kinase inhibitor.

Conclusion

This compound is a valuable synthetic intermediate with favorable chemical properties for applications in drug discovery. Its straightforward synthesis and the versatility of the indazole scaffold make it a key component in the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. While comprehensive experimental spectral data for the title compound remains elusive in publicly accessible literature, the information provided in this guide serves as a solid foundation for researchers in the field.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the design of potent and selective modulators of a wide range of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of the indazole scaffold, with a focus on its applications in oncology, inflammation, infectious diseases, and neurological disorders. This document details key experimental methodologies, presents quantitative biological data, and visualizes critical signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

A Versatile Pharmacophore with Broad-Spectrum Activity

Indazole and its derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a multitude of biological targets.[1][2][3] This versatility has led to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates.[4][5] The core activities of the indazole scaffold can be broadly categorized as follows:

  • Anticancer Activity: The most extensively studied application of the indazole scaffold is in oncology.[5][6][7] A significant number of indazole-containing compounds function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4][6]

  • Anti-inflammatory Effects: Indazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.[8][9]

  • Antimicrobial Properties: The indazole nucleus is a promising scaffold for the development of novel antibacterial and antifungal agents.[10][11]

  • Neurological Activity: Emerging research has highlighted the potential of indazole-based compounds in treating neurological disorders by targeting enzymes and signaling pathways implicated in these conditions.[12][13][14][15]

Indazole-Based Kinase Inhibitors in Oncology

A substantial portion of the anticancer activity of indazole derivatives stems from their ability to inhibit protein kinases, which are often dysregulated in cancer.[4][6] Several commercially successful anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core and are known for their anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][16]

Key Kinase Targets of Indazole Derivatives:
  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a well-established anti-angiogenic strategy. Indazole-based inhibitors effectively block the ATP-binding site of VEGFR, thereby preventing downstream signaling required for the formation of new blood vessels that supply tumors with nutrients and oxygen.[17][18]

  • Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes involved in cell cycle progression, survival, and apoptosis.[4][6][7] Indazole-containing compounds have been developed as potent inhibitors of Pim kinases.[10][19][20]

  • Aurora Kinases: These serine/threonine kinases play a critical role in mitosis, and their overexpression is common in many cancers.[1][5][13][21] Indazole-based inhibitors of Aurora kinases disrupt mitotic progression, leading to cancer cell death.

  • GSK-3β (Glycogen Synthase Kinase-3β): GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, including those relevant to cancer and neurological disorders.[3][9][22][23][24]

  • LRRK2 (Leucine-Rich Repeat Kinase 2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. Indazole-based compounds are being investigated as inhibitors of LRRK2 kinase activity for the treatment of this neurodegenerative disorder.[12][25][26][27][28]

Quantitative Analysis of Biological Activity

The potency of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). The following tables summarize the in vitro activity of representative indazole-based compounds against various biological targets.

Table 1: Anticancer Activity of Representative Indazole Derivatives

CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference(s)
AxitinibVEGFR1Endothelial Cells0.1 - 1.2[16]
VEGFR2Endothelial Cells0.2[16]
VEGFR3Endothelial Cells0.1 - 0.3[16]
PDGFRβEndothelial Cells1.6[16]
c-KitEndothelial Cells1.7[16]
PazopanibVEGFR1Cell-free10[16]
VEGFR2Cell-free30[16]
VEGFR3Cell-free47[16]
PDGFRαNot Specified71[16]
PDGFRβCell-free84[16]
c-KitCell-free74 - 140[16]
Compound 2f-A549 (Lung)0.89[29]
-4T1 (Breast)0.23[29]
-HepG2 (Liver)1.15[29]
-MCF-7 (Breast)0.43[29]
-HCT116 (Colon)0.56[29]
Compound 6iVEGFR-2-0.0245
-HUVEC1.37

Table 2: Anti-inflammatory Activity of Representative Indazole Derivatives

CompoundTargetAssayIC50 (µM)Reference(s)
IndazoleCyclooxygenase-2In vitro enzyme assay23.42[8]
5-AminoindazoleCyclooxygenase-2In vitro enzyme assay12.32[8]
6-NitroindazoleCyclooxygenase-2In vitro enzyme assay19.22[8]
IndazoleTNF-α releaseIn vitro cellular assay220.11[8]
5-AminoindazoleTNF-α releaseIn vitro cellular assay230.19[8]
6-NitroindazoleInterleukin-1β releaseIn vitro cellular assay100.75[8]

Table 3: Activity of Indazole Derivatives Against Neurological Targets

CompoundTarget KinaseAssay TypeIC50 (nM)Reference(s)
MLi-2LRRK2In vitro kinase assay0.76[19]
GSK-3β Inhibitor XIGSK-3βIn vitro kinase assay-[30]

Signaling Pathways Modulated by Indazole Derivatives

The therapeutic effects of indazole-based compounds are a direct consequence of their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention for several key indazole derivatives.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Indazole_Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by indazole-based inhibitors.

Pim1_Signaling Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 BAD BAD Pim1->BAD p21 p21 Pim1->p21 p27 p27 Pim1->p27 Indazole_Inhibitor Indazole-based Pim-1 Inhibitor Indazole_Inhibitor->Pim1 Bcl_xL Bcl-xL BAD->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Cell_Cycle Cell Cycle Progression p21->Cell_Cycle p27->Cell_Cycle

Caption: The role of Pim-1 kinase in cell survival and proliferation and its inhibition by indazole derivatives.

Aurora_Kinase_Mitosis Aurora_Kinase Aurora Kinase Centrosome_Separation Centrosome Separation Aurora_Kinase->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_Kinase->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_Kinase->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis Indazole_Inhibitor Indazole-based Aurora Kinase Inhibitor Indazole_Inhibitor->Aurora_Kinase Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Separation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest

Caption: The role of Aurora kinases in mitosis and the consequence of their inhibition by indazole-based compounds.

LRRK2_Signaling_PD LRRK2_Mutation LRRK2 Mutation (e.g., G2019S) LRRK2_Kinase LRRK2 Kinase (Hyperactive) LRRK2_Mutation->LRRK2_Kinase MAPK_Pathway MAPK Pathway (e.g., MKKs) LRRK2_Kinase->MAPK_Pathway Alpha_Synuclein α-Synuclein Aggregation LRRK2_Kinase->Alpha_Synuclein Microglial_Activation Microglial Activation LRRK2_Kinase->Microglial_Activation Indazole_Inhibitor Indazole-based LRRK2 Inhibitor Indazole_Inhibitor->LRRK2_Kinase Neuronal_Death Dopaminergic Neuronal Death MAPK_Pathway->Neuronal_Death Alpha_Synuclein->Neuronal_Death Microglial_Activation->Neuronal_Death

Caption: The proposed role of LRRK2 in Parkinson's disease and the therapeutic potential of indazole-based inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest (e.g., VEGFR2, Pim-1, GSK-3β, LRRK2).[8][11][14][19][31][32][33][34][35][36]

  • Specific peptide substrate for the kinase.

  • Adenosine triphosphate (ATP).

  • Indazole-based kinase inhibitor (test compound).

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT).[31][37]

  • Assay detection reagents (e.g., ADP-Glo™, Kinase-Glo®).[11][14][32][33][37]

  • High-purity Dimethyl sulfoxide (DMSO).

  • 384-well microplates (low-volume, white).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Reaction Setup:

    • Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells of the 384-well plate.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][33][37]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11][33][37]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other readings.

    • Normalize the data by setting the signal from the vehicle control wells to 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation (MTT) Assay

Objective: To determine the effect of indazole derivatives on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Indazole-based compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins in cell lysates following treatment with an indazole derivative, often to assess the modulation of a signaling pathway.[38]

Materials:

  • Cell line of interest.

  • Indazole-based compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies specific to the target proteins (and loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the indazole compound, then lyse the cells and collect the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of indazole derivatives.

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley).

  • Indazole-based compound.

  • Carrageenan solution (1%).

  • Pletysmometer.

  • Vehicle (e.g., saline or a suitable solvent).

  • Standard anti-inflammatory drug (e.g., Indomethacin).

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals and divide them into groups (vehicle control, standard drug, and test compound groups).

  • Compound Administration: Administer the indazole compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a pletysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

    • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Conclusion

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, with a proven track record in the development of clinically successful drugs. Its remarkable versatility allows for the design of potent and selective modulators of a diverse array of biological targets, leading to a broad spectrum of therapeutic applications. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its interactions with biological systems, promises to yield a new generation of innovative medicines for the treatment of cancer, inflammation, infectious diseases, and neurological disorders. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the biological activities, key signaling pathways, and essential experimental methodologies associated with the inda-zole core.

References

An In-depth Technical Guide on the Solubility of 4-(Benzyloxy)-1H-indazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Benzyloxy)-1H-indazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for solubility determination, and a logical framework for solvent selection. This guide is intended to be a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Introduction to this compound

This compound is an organic compound featuring an indazole core with a benzyloxy group at the 4-position.[1] This heterocyclic structure is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors for potential use in oncology and the treatment of inflammatory diseases.[2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 850364-08-8[3]

  • Molecular Formula: C₁₄H₁₂N₂O[3]

  • Molecular Weight: 224.26 g/mol [3]

  • Appearance: Likely a solid at room temperature.[1]

Qualitative Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be predicted. The molecule possesses both a polar indazole ring system capable of hydrogen bonding and a large, nonpolar benzyloxy group. This amphiphilic nature suggests a varied solubility across different types of organic solvents.

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar indazole moiety. Solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents due to their ability to interact with the aromatic and benzyloxy portions of the molecule.

  • Moderate Solubility: Expected in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol) and in ethers like tetrahydrofuran (THF).

  • Low Solubility: Expected in nonpolar solvents such as hexanes and in highly polar protic solvents like water.[1] The presence of the large hydrophobic benzyloxy group is expected to significantly limit its solubility in aqueous media.

Quantitative Solubility Data

SolventCAS NumberPredicted Solubility at 25°C ( g/100 mL)
Dimethyl Sulfoxide (DMSO)67-68-5High
N,N-Dimethylformamide (DMF)68-12-2High
Dichloromethane (DCM)75-09-2High
Tetrahydrofuran (THF)109-99-9Moderate
Acetone67-64-1Moderate
Ethyl Acetate141-78-6Moderate
Methanol67-56-1Moderate to Low
Ethanol64-17-5Moderate to Low
Isopropanol67-63-0Low
Toluene108-88-3Low
n-Hexane110-54-3Very Low
Water7732-18-5Very Low

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The "shake-flask" method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent.[4][5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or orbital shaker in a temperature-controlled environment

  • Screw-capped vials

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.[6]

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Visualizations

G A Add excess this compound to solvent in a vial B Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Prepare accurate dilution of the filtrate D->E F Analyze concentration via HPLC or UV-Vis E->F G Calculate original concentration (Solubility) F->G

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_0 Initial Screening cluster_1 Solubility Assessment cluster_2 Downstream Considerations cluster_3 Final Selection A Define process requirement (e.g., synthesis, purification, formulation) B Qualitative solubility test in a range of solvents A->B C Quantitative solubility determination in promising solvents (Shake-Flask Method) B->C D Evaluate solvent properties: - Boiling point - Toxicity - Cost C->D E Assess compatibility with subsequent process steps D->E F Select optimal solvent(s) E->F

Caption: Solvent Selection Workflow.

As this compound is a precursor for kinase inhibitors, the following diagram illustrates a simplified, generic signaling pathway that such inhibitors target.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Leads to Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->Kinase Blocks

Caption: Simplified Kinase Signaling Pathway Inhibition.

References

A Comprehensive Technical Guide to the Safe Handling of 4-(Benzyloxy)-1h-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-(Benzyloxy)-1h-indazole, a chemical intermediate of interest in pharmaceutical research. Due to the limited availability of specific safety data for this exact compound, this document incorporates information from safety data sheets (SDS) of structurally related compounds containing the benzyloxy and indazole moieties. This approach allows for a precautionary assessment of potential hazards.

Chemical and Physical Properties

This compound is a solid powder at room temperature.[1][2] Its key identifiers and physical characteristics are summarized below.

PropertyValueReference
Synonyms 4-(phenylmethoxy)-1H-indazole[1][2][3][4]
CAS Number 850364-08-8[1][2][3][4]
Molecular Formula C₁₄H₁₂N₂O[1][2][3][4]
Molecular Weight 224.26 g/mol [2][3]
Appearance Solid, powder[1][2]
Purity Commercially available in 95%, 97%, and 98% purities[1][2][5]

Hazard Identification and Classification

Hazard StatementDescriptionGHS Classification (Inferred)Reference
H315 Causes skin irritationSkin Irrit. 2[5][6]
H319 Causes serious eye irritationEye Irrit. 2A[5][6]
H335 May cause respiratory irritationSTOT SE 3[5][6]
H302 Harmful if swallowedAcute Tox. 4[6]

Signal Word: Warning[5]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for minimizing risk.

Precautionary CodeDescriptionReference
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
P264 Wash skin thoroughly after handling.[5][6]
P270 Do not eat, drink or smoke when using this product.[6]
P271 Use only outdoors or in a well-ventilated area.[5][6]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[5]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
P312 Call a POISON CENTER or doctor if you feel unwell.[5]
P332+P313 If skin irritation occurs: Get medical advice/attention.[5]
P337+P313 If eye irritation persists: Get medical advice/attention.[5]
P362 Take off contaminated clothing and wash before reuse.[5]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[5][6]
P405 Store locked up.[5][6]
P501 Dispose of contents/container to an approved waste disposal plant.[5][6]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_storage Storage a Review SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) b->c d Weigh Compound in Ventilated Enclosure c->d Proceed to Handling e Perform Experimental Procedures in Fume Hood d->e f Decontaminate Work Surfaces e->f After Experiment g Dispose of Waste in Designated Hazardous Waste Container f->g h Remove and Dispose of PPE Properly g->h i Wash Hands Thoroughly h->i j Store in a Cool, Dry, Well-Ventilated Area i->j Final Step k Keep Container Tightly Sealed j->k l Store Away from Incompatible Materials k->l

Caption: Logical workflow for the safe handling of this compound.

Methodologies for Key Handling Procedures:
  • Engineering Controls: All manipulations of solid this compound that could generate dust, as well as all procedures involving solutions of the compound, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed immediately if contaminated.

    • Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure all skin is covered.[6]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[5][7] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]

  • Spill Response: In the event of a spill, evacuate unprotected personnel from the area. Wear appropriate PPE and ensure adequate ventilation.[5] Prevent the spill from entering drains or waterways.[5] Carefully sweep up the solid material, minimizing dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[7]

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Rinse the mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek immediate medical attention.[6]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][8] Some suppliers recommend refrigerated storage at 2-8°C.[9] Keep away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The material should be sent to an approved hazardous waste disposal facility.[5][6]

Toxicological Information

Specific toxicological data for this compound, such as LD50 values, have not been fully investigated.[10] The toxicological assessment is based on the GHS classifications of structurally similar compounds. The primary concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[5][6]

References

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-1H-indazole Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(benzyloxy)-1H-indazole and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The 4-benzyloxy substitution, in particular, serves as a crucial structural motif and a versatile handle for further functionalization in the development of novel therapeutic agents.

This document details the core synthesis starting from 4-hydroxy-1H-indazole, followed by key functionalization strategies for generating diverse analogues, including N-alkylation and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to facilitate practical application in a research and development setting.

Core Synthesis: O-Benzylation of 4-Hydroxy-1H-indazole

The most direct route to the this compound core is through the Williamson ether synthesis, starting from the commercially available or synthetically accessible 4-hydroxy-1H-indazole. This reaction involves the deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic substitution with a benzyl halide.

A general workflow for the synthesis of the core structure is outlined below. The initial formation of the indazole ring can be achieved through various methods, often involving the cyclization of ortho-substituted phenylhydrazines or related precursors.[4][5]

G cluster_0 Indazole Ring Formation cluster_1 O-Benzylation A o-Substituted Phenyl Precursor (e.g., 2-Fluorobenzonitrile) C 4-Hydroxy-1H-indazole A->C Cyclization (e.g., SNAr) B Hydrazine B->C D This compound (Core Structure) C->D E Benzyl Bromide / Chloride E->D Solvent (e.g., DMF, Acetone) F Base (e.g., K2CO3, NaH) F->D

Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard O-alkylation methods.

  • Preparation: To a solution of 4-hydroxy-1H-indazole (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 0.2 M), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or sodium hydride (NaH, 1.2 eq., used with caution in an inert atmosphere).

  • Reaction: Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.

  • Addition: Add benzyl bromide or benzyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Heating & Monitoring: Heat the mixture to 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Synthesis of Analogues and Derivatives

The this compound core provides multiple sites for further functionalization to generate a library of analogues. The most common modifications involve substitution at the N1/N2 positions of the pyrazole ring and at the C3, C5, C6, and C7 positions of the bicyclic system.

G cluster_N_Alkylation N-Functionalization cluster_C_Func C-Functionalization Core This compound N1_Alkyl N1-Alkyl/Aryl Derivative Core->N1_Alkyl N-Alkylation (NaH, THF) N2_Alkyl N2-Alkyl/Aryl Derivative Core->N2_Alkyl N-Alkylation (Cs2CO3, DMF) Halogenation C3/C7-Halogenation (NBS, NIS) Core->Halogenation Electrophilic Halogenation Suzuki C3/C7-Aryl/Heteroaryl Derivative Halogenation->Suzuki Suzuki Coupling (Pd catalyst, Base, ArB(OH)2)

Caption: Key pathways for analogue synthesis from the core structure.
N-Alkylation of the Indazole Ring

Alkylation of the indazole nitrogen presents a key challenge regarding regioselectivity, as it can occur at either the N1 or N2 position. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[6][7][8]

  • N1-Selectivity: Generally favored by using strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF).[6][9] This is often attributed to the formation of the more thermodynamically stable N1-anion.

  • N2-Selectivity: Can be favored under certain conditions, for instance, with substituents at the C7 position that sterically hinder the N1 position, or through specific protocols like Mitsunobu reactions.[10]

Table 1: Conditions Influencing N-Alkylation Regioselectivity

Base / Solvent SystemTypical ElectrophilePredominant IsomerReference(s)
NaH / THFAlkyl BromideN1 (>95%)[6][8][9]
K₂CO₃ / DMFAlkyl HalideMixture of N1/N2[8]
Cs₂CO₃ / DioxaneAlkyl TosylateN1 (High Yield)[7]
DIAD, PPh₃ / THFAlcohol (Mitsunobu)N2[10]
Experimental Protocol: N1-Selective Alkylation

This protocol is optimized for achieving high N1 regioselectivity.[6][7]

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Quenching & Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the N1-alkylated indazole.

C-H Functionalization via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl moieties onto the indazole scaffold, significantly increasing molecular diversity.[11][12] This typically requires a two-step process: initial regioselective halogenation (bromination or iodination) of the indazole core, followed by the palladium-catalyzed coupling with a boronic acid or ester.

Common sites for halogenation on the indazole ring are the C3, C5, and C7 positions.[13][14][15] For example, direct C7 bromination can be achieved using N-bromosuccinimide (NBS).[13]

Table 2: Representative Suzuki-Miyaura Coupling Reaction Data

Halogenated Indazole SubstrateBoronic Acid PartnerCatalyst / LigandBase / SolventYield (%)Reference(s)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃ / DMEHigh[11]
7-Bromo-4-sulfonamido-1H-indazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O85-95[13]
3-Iodo-1H-indazole (N-protected)4-Methoxycarbonylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O~90[15]
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an aryl halide with a boronic acid.[16]

  • Preparation: In a reaction vessel, combine the halogenated this compound derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.5 eq.).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to 90-110 °C under the inert atmosphere and stir for 6-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography on silica gel to obtain the desired biaryl product.

Biological Context: Targeting Kinase Signaling Pathways

Indazole derivatives are well-represented as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of diseases like cancer. While the specific biological targets of this compound derivatives are subject to experimental validation, they can be rationally designed to target ATP-binding sites of kinases involved in oncogenic signaling, such as Fibroblast Growth Factor Receptors (FGFRs).

G Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Dimerization Receptor Dimerization Receptor->Dimerization Autophos Autophosphorylation Dimerization->Autophos Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Autophos->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->Autophos Inhibition

Caption: General mechanism of action for an indazole-based kinase inhibitor.

The synthetic strategies outlined in this guide enable the systematic modification of the this compound scaffold. By varying substituents at the N1, C3, and C7 positions, researchers can modulate the compound's steric and electronic properties to optimize its binding affinity, selectivity, and pharmacokinetic profile for specific kinase targets. This structured approach is fundamental to modern structure-activity relationship (SAR) studies in drug discovery.

References

Methodological & Application

Synthesis of 4-(Benzyloxy)-1H-indazole from 4-hydroxy-1H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Benzyloxy)-1H-indazole from 4-hydroxy-1H-indazole. The described method is a Williamson ether synthesis, a robust and widely used reaction in organic chemistry for the formation of ethers. This process involves the deprotonation of the hydroxyl group of 4-hydroxy-1H-indazole using a strong base, followed by nucleophilic substitution with benzyl bromide to yield the desired product. This benzylated indazole derivative is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.

Introduction

The indazole scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds. The functionalization of the indazole core, particularly at the 4-position, is a key strategy in the design of novel drug candidates. The conversion of 4-hydroxy-1H-indazole to this compound serves two primary purposes in synthetic chemistry: it protects the reactive hydroxyl group, and it introduces a bulky benzyloxy moiety that can modulate the biological activity and pharmacokinetic properties of the final compound. The benzyl group is a versatile protecting group due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1]

The synthesis is achieved through a Williamson ether synthesis, a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[2] In this specific application, the hydroxyl group of 4-hydroxy-1H-indazole is deprotonated by a strong base, typically sodium hydride (NaH), in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The resulting indazol-4-oxide anion then reacts with benzyl bromide to form the corresponding ether.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative method based on established procedures for the Williamson ether synthesis of similar phenolic compounds.[2][3]

Materials:

  • 4-hydroxy-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxy-1H-indazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30 minutes. Gas evolution (H₂) should be observed.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-hydroxy-1H-indazoleC₇H₆N₂O134.14Starting Material
Benzyl BromideC₇H₇Br171.03Reagent
Sodium HydrideNaH24.00Base
This compoundC₁₄H₁₂N₂O224.26Product

Table 2: Representative Characterization Data for this compound

Data TypeObserved Values
Appearance White to off-white solid[4]
Yield Typically > 80% (based on similar reactions)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.5 (br s, 1H, NH), 8.1 (s, 1H), 7.5-7.3 (m, 5H), 7.25 (t, 1H), 7.1 (d, 1H), 6.7 (d, 1H), 5.2 (s, 2H). (Predicted based on analogous structures)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 151.0, 140.5, 136.5, 129.0, 128.5, 128.0, 127.5, 122.0, 115.0, 105.0, 101.0, 71.0. (Predicted based on analogous structures)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₄H₁₃N₂O⁺: 225.1028; Found: (Representative value).

Note: The NMR and mass spectrometry data are representative and may vary slightly based on the specific experimental conditions and instrumentation.

Mandatory Visualizations

Experimental Workflow

G A Dissolve 4-hydroxy-1H-indazole in anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir at 0 °C for 30 min C->D E Add Benzyl Bromide D->E F Stir at room temperature for 12-16 hours E->F G Quench with sat. NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry over Na₂SO₄ and Concentrate I->J K Purify by Column Chromatography J->K L This compound K->L

Figure 2: Step-by-step experimental workflow for the synthesis.

Logical Relationship of Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) A 4-hydroxy-1H-indazole (R-OH) C Indazole Alkoxide (R-O⁻Na⁺) A->C Reacts with B Sodium Hydride (NaH) B->C D Hydrogen Gas (H₂) E Indazole Alkoxide (R-O⁻Na⁺) G This compound (R-O-Bn) E->G Attacks F Benzyl Bromide (Bn-Br) F->G H Sodium Bromide (NaBr)

Figure 3: Logical steps of the Williamson ether synthesis.

Conclusion

The synthesis of this compound from 4-hydroxy-1H-indazole is a straightforward and efficient process utilizing the Williamson ether synthesis. The provided protocol offers a reliable method for obtaining this valuable intermediate for applications in drug discovery and development. The reaction is generally high-yielding and the product can be readily purified using standard chromatographic techniques. Researchers should pay careful attention to the anhydrous conditions required for the successful use of sodium hydride.

References

Application Note: Suzuki-Miyaura Coupling of 4-(Benzyloxy)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Indazole scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the Suzuki-Miyaura coupling of a 4-(benzyloxy)-1H-indazole derivative, a valuable building block in drug discovery programs. The protocol is based on established methodologies for the coupling of related N-heterocycles and includes a preparatory step for the synthesis of the requisite halogenated indazole intermediate.

Experimental Protocols

A two-step synthetic sequence is proposed, starting with the regioselective bromination of this compound to yield the key intermediate, 7-bromo-4-(benzyloxy)-1H-indazole. This is followed by the Suzuki-Miyaura cross-coupling with a suitable boronic acid.

Part 1: Synthesis of 7-Bromo-4-(benzyloxy)-1H-indazole (Hypothetical Protocol)

This protocol is adapted from a reported regioselective C7-bromination of 4-substituted 1H-indazoles.[1][2]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq.) in DMF, add N-bromosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-bromo-4-(benzyloxy)-1H-indazole.

Part 2: Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-(benzyloxy)-1H-indazole

This protocol is a compilation and adaptation of several successful Suzuki-Miyaura couplings of bromo-indazoles reported in the literature.[1][2][3][4]

Materials:

  • 7-Bromo-4-(benzyloxy)-1H-indazole

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask or a sealable reaction vessel, combine 7-bromo-4-(benzyloxy)-1H-indazole (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl/heteroaryl-4-(benzyloxy)-1H-indazole.

Data Presentation

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of substituted bromo-indazoles, which can serve as a starting point for optimizing the reaction with 7-bromo-4-(benzyloxy)-1H-indazole.

Indazole SubstrateBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
7-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140485[1][2]
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/EtOH/H₂O140 (MW)0.592[3][4]
5-Bromo-1H-indazole(4-Fluorophenyl)boronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O1001288[5]
7-Bromo-1H-indole-2-boronic acidAryl halidePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O80-12012-2460-95[6]

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Part 1: Synthesis of Bromo-Indazole Intermediate cluster_coupling Part 2: Suzuki-Miyaura Cross-Coupling start_mat This compound bromination Regioselective Bromination (80°C) start_mat->bromination 1.0 eq. reagents_prep NBS, DMF reagents_prep->bromination workup_prep Aqueous Workup & Purification bromination->workup_prep intermediate 7-Bromo-4-(benzyloxy)-1H-indazole workup_prep->intermediate coupling_reaction Suzuki-Miyaura Coupling (80-120°C) intermediate->coupling_reaction 1.0 eq. boronic_acid Ar-B(OH)₂ boronic_acid->coupling_reaction 1.2 eq. catalyst_system Pd Catalyst, Base, Solvent catalyst_system->coupling_reaction workup_coupling Aqueous Workup & Purification coupling_reaction->workup_coupling final_product 7-Aryl-4-(benzyloxy)-1H-indazole workup_coupling->final_product

Caption: Experimental workflow for the synthesis of 7-Aryl-4-(benzyloxy)-1H-indazole.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex pd0->pd2_complex R-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd2_aryl R-Pd(II)L₂-Ar pd2_complex->pd2_aryl pd2_complex->pd2_aryl Ar-B(OH)₂ + Base transmetalation Transmetalation pd2_aryl->pd0 pd2_aryl->pd0 R-Ar r_ar R-Ar (Product) r_x R-X (Bromo-Indazole) ar_b Ar-B(OH)₂ + Base edge_oa Oxidative Addition edge_tm Transmetalation edge_re Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Deprotection of the Benzyl Group in 4-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl group in 4-(Benzyloxy)-1H-indazole to yield 4-hydroxy-1H-indazole. This transformation is a critical step in the synthesis of various biologically active molecules, as the indazole scaffold is a privileged structure in medicinal chemistry.[1][2][3][4]

Introduction

The benzyl ether is a common protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions.[5] Its removal, or debenzylation, is a key step in multi-step organic synthesis. For a substrate like this compound, the selection of the deprotection method is crucial to ensure high yield and purity of the desired 4-hydroxy-1H-indazole, while avoiding unwanted side reactions on the indazole ring. The primary methods for O-debenzylation include catalytic hydrogenation, catalytic transfer hydrogenation, and Lewis acid-mediated cleavage. The resulting 4-hydroxy-1H-indazole can be a valuable intermediate for the synthesis of compounds with potential therapeutic applications, including as kinase inhibitors for cancer therapy.[1][6]

Deprotection Methods and Data Presentation

Several methods are available for the deprotection of the benzyl group from this compound. The choice of method depends on the presence of other functional groups in the molecule and the desired reaction conditions. Below is a summary of common methods with typical reaction parameters.

MethodCatalyst / ReagentHydrogen SourceSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic Hydrogenation 10% Pd/CH₂ gas (balloon or pressure)Ethanol, Methanol, Ethyl AcetateRoom Temperature2 - 24>90A widely used and generally high-yielding method.[7] Requires handling of hydrogen gas.
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium formate, Formic acid, CyclohexeneMethanol, EthanolRoom Temperature - Reflux1 - 6>90Avoids the need for pressurized hydrogen gas, making it safer and more convenient for standard laboratory settings.[5][8]
Lewis Acid-Mediated Deprotection Boron trichloride (BCl₃)N/ADichloromethane-78 to Room Temperature1 - 4VariableUseful for substrates that are sensitive to hydrogenation conditions. Requires careful handling of corrosive Lewis acids.
Oxidative Deprotection KOtBu/DMSOO₂DMSORoom Temperature< 1VariablePrimarily for N-debenzylation; O-benzyl ethers are typically stable under these conditions, offering a method for selective deprotection if both N- and O-benzyl groups are present.[9]

Experimental Protocols

This protocol describes the debenzylation of this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Nitrogen gas

  • Hydrogen gas (balloon)

  • Celite®

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (or hydrogen balloon setup)

  • Filtration apparatus

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add ethanol (or methanol) to dissolve the starting material (concentration typically 0.05-0.1 M).

  • Carefully add 10% Pd/C (10-20% by weight of the starting material).

  • Seal the flask and purge the system with nitrogen gas to remove air.[10]

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.[10]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with nitrogen gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol (or methanol).[10]

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 4-hydroxy-1H-indazole.

  • Purify the product by recrystallization or column chromatography if necessary.

Safety Precautions: Palladium on carbon is pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[11] Hydrogen gas is highly flammable and explosive. Perform the reaction in a well-ventilated fume hood away from ignition sources.

This protocol offers a safer alternative to using hydrogen gas by employing ammonium formate as the in situ hydrogen source.[8]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (or Ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (or ethanol).

  • Add 10% Pd/C (10-20% by weight of the starting material).

  • Add ammonium formate (3-5 eq) to the reaction mixture.

  • Attach a reflux condenser and stir the mixture at room temperature or heat to reflux (typically 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (or ethanol).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium salts, followed by drying and evaporation of the organic layer.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Workup and Purification Start This compound Solvent Dissolve in Solvent (e.g., Ethanol) Start->Solvent Catalyst Add Catalyst (e.g., 10% Pd/C) Solvent->Catalyst Hydrogenation Catalytic Hydrogenation (H₂ balloon) Catalyst->Hydrogenation Method 1 Transfer Catalytic Transfer Hydrogenation (Ammonium Formate) Catalyst->Transfer Method 2 Filter Filter through Celite® Hydrogenation->Filter Transfer->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product (Chromatography/Recrystallization) Evaporate->Purify Product 4-hydroxy-1H-indazole Purify->Product

Caption: Experimental workflow for the deprotection of this compound.

Signaling Pathways and Biological Relevance

The indazole nucleus is a key pharmacophore in numerous FDA-approved drugs and clinical candidates.[1] Derivatives of 1H-indazole exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2][3] The product of this deprotection, 4-hydroxy-1H-indazole, can serve as a crucial intermediate in the synthesis of molecules targeting various signaling pathways implicated in disease. For instance, substituted indazoles are known to act as inhibitors of protein kinases, which are key components of signaling cascades that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Therefore, the debenzylation of this compound is a vital step towards the development of novel therapeutics that can modulate these critical cellular processes.

Biological_Relevance cluster_synthesis Synthetic Pathway cluster_application Drug Discovery Application cluster_biological_target Biological Target StartingMaterial This compound Deprotection Deprotection StartingMaterial->Deprotection Product 4-hydroxy-1H-indazole Deprotection->Product Derivatization Further Derivatization Product->Derivatization ActiveCompound Biologically Active Indazole Derivative Derivatization->ActiveCompound Target Protein Kinases ActiveCompound->Target Inhibition Pathway Signaling Pathways (e.g., Proliferation, Survival) Target->Pathway Regulation Disease Disease (e.g., Cancer) Pathway->Disease Implication in

Caption: Logical relationship from deprotection to biological application.

References

Application Notes and Protocols: Utilizing 4-(Benzyloxy)-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Benzyloxy)-1H-indazole as a key starting material in the synthesis of potent kinase inhibitors, with a particular focus on inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The following sections detail the rationale, synthetic strategies, experimental protocols, and biological evaluation of these compounds.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases make it an attractive starting point for drug design. This compound, in particular, offers a versatile platform for the synthesis of kinase inhibitors. The benzyloxy group serves as a protected form of a 4-hydroxy-1H-indazole, which can be a crucial pharmacophore for interacting with the kinase hinge region or can be used as a handle for further chemical modifications.

The TAM receptor tyrosine kinases (Tyro3, Axl, and Mer) are critical regulators of immune homeostasis and are frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and drug resistance.[1] Consequently, the development of small molecule inhibitors targeting TAM kinases is an area of intense research.

Featured Kinase Inhibitor: BMS-777607 (A Pan-TAM/c-Met Inhibitor)

BMS-777607 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and the TAM family kinases.[2][3] It has demonstrated significant anti-tumor activity in preclinical models.[4] While a direct synthesis of BMS-777607 starting from this compound is not explicitly detailed in publicly available literature, a representative synthetic approach can be proposed based on established synthetic methodologies for indazole-based kinase inhibitors.

Quantitative Data: Inhibitory Activity of BMS-777607

The following table summarizes the in vitro inhibitory activity of BMS-777607 against its primary kinase targets.

Kinase TargetIC50 (nM)
Axl1.1
Ron1.8
c-Met3.9
Tyro34.3
Mer14
FLT316
Aurora B78
Lck120
VEGFR2180
Table 1: In vitro kinase inhibitory activity of BMS-777607.[2][5]

Signaling Pathway: The TAM Kinase Signaling Axis

The TAM kinases are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S. This activation leads to the dimerization of the receptors and autophosphorylation of their intracellular kinase domains. Downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, are then initiated, promoting cell survival, proliferation, migration, and immune suppression.[6][7]

TAM_Signaling_Pathway cluster_receptor TAM Receptor Dimer cluster_responses Cellular Responses Gas6 Gas6 Axl Axl Gas6->Axl activates ProteinS Protein S Tyro3 Tyro3 ProteinS->Tyro3 activates Mer Mer ProteinS->Mer activates PI3K PI3K Axl->PI3K phosphorylates Grb2 Grb2/SOS Axl->Grb2 ImmuneSuppression Immune Suppression Axl->ImmuneSuppression BMS777607 BMS-777607 BMS777607->Axl inhibits BMS777607->Tyro3 BMS777607->Mer Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: TAM Receptor Signaling Pathway and Point of Inhibition.

Experimental Protocols

Representative Synthesis of a Kinase Inhibitor from this compound

The following is a representative, multi-step synthetic workflow for a hypothetical kinase inhibitor derived from this compound. This protocol is based on established chemical transformations for indazole derivatives.

Synthesis_Workflow Start This compound Step1 N-Alkylation Start->Step1 Intermediate1 N-Alkyl-4-(benzyloxy)-1H-indazole Step1->Intermediate1 Step2 Debenzylation Intermediate1->Step2 Intermediate2 N-Alkyl-4-hydroxy-1H-indazole Step2->Intermediate2 Step3 Etherification Intermediate2->Step3 Intermediate3 Ether-linked Indazole Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 FinalProduct Final Kinase Inhibitor Step4->FinalProduct

References

Application Notes and Protocols for Pharmacological Profiling of Novel 4-(Benzyloxy)-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the pharmacological profiling of novel 4-(benzyloxy)-1H-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] This document outlines detailed protocols for key experiments, presents data in a structured format for comparative analysis, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction

Indazole derivatives have demonstrated significant therapeutic potential by targeting various biological pathways.[1][2] The introduction of a benzyloxy group at the 4-position of the 1H-indazole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a framework for the systematic evaluation of such novel derivatives.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of novel this compound derivatives (coded as BZI-001 to BZI-004) to illustrate the expected outcomes from pharmacological profiling.

Table 1: In Vitro Kinase Inhibition Profile

Compound IDTarget KinaseIC50 (nM)
BZI-001VEGFR-215.2
FGFR189.7
Tpl2250.1
BZI-002VEGFR-28.9
FGFR145.3
Tpl2180.5
BZI-003VEGFR-2112.6
FGFR1350.2
Tpl2>1000
BZI-004VEGFR-222.1
FGFR1150.8
Tpl2450.3

Table 2: Cellular Activity Profile

Compound IDCell LineAssay TypeGI50 (µM)
BZI-001HUVECAnti-proliferation0.25
A549Anti-proliferation1.15
B16-F10Anti-proliferation0.89
BZI-002HUVECAnti-proliferation0.12
A549Anti-proliferation0.78
B16-F10Anti-proliferation0.45
BZI-003HUVECAnti-proliferation5.6
A549Anti-proliferation>10
B16-F10Anti-proliferation>10
BZI-004HUVECAnti-proliferation0.54
A549Anti-proliferation2.3
B16-F10Anti-proliferation1.9

Table 3: In Vivo Efficacy in B16-F10 Melanoma Model

Compound IDDose (mg/kg)Tumor Growth Inhibition (%)
BZI-0012045.8
BZI-0022052.6
BZI-0032010.2
BZI-0042038.5

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against specific kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a target kinase. The activity is typically detected using methods like homogeneous time-resolved fluorescence (HTRF) or luminescence.

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, FGFR1)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • Test compounds (this compound derivatives)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the kinase, peptide substrate, and assay buffer to the wells of the 384-well plate.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time to allow the detection signal to develop.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the compounds on cultured cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HUVEC)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% inhibition of cell growth) value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of the lead compounds in a mouse model.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or C57BL/6)

  • Cancer cell line (e.g., B16-F10 melanoma)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for their pharmacological profiling.

Signaling_Pathway BZI This compound Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, FGFR1) BZI->RTK Inhibition Apoptosis Apoptosis BZI->Apoptosis Induction RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Potential mechanism of action via RTK inhibition.

Experimental_Workflow Synthesis Synthesis of Novel This compound Derivatives InVitro_Kinase In Vitro Kinase Assays (IC50 Determination) Synthesis->InVitro_Kinase Cellular_Assays Cellular Assays (Proliferation, Apoptosis) Synthesis->Cellular_Assays SAR Structure-Activity Relationship (SAR) Analysis InVitro_Kinase->SAR Cellular_Assays->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection InVivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Selection->InVivo_Studies PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies InVivo_Studies->PK_PD Preclinical Preclinical Development PK_PD->Preclinical

Caption: Pharmacological profiling workflow.

Conclusion

The pharmacological profiling of novel this compound derivatives requires a systematic approach involving in vitro, cellular, and in vivo studies. The protocols and data presentation formats provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the identification and characterization of promising new therapeutic agents. Many indazole derivatives have shown promise as inhibitors of various protein kinases, and their anti-cancer properties are often linked to the induction of apoptosis and inhibition of cell migration and invasion.[4][5][6] Further investigations into the structure-activity relationships will be crucial for optimizing the potency and selectivity of this class of compounds.[7]

References

Application Notes and Protocols: Synthesis of 4-amino-1H-indazole from 4-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 4-amino-1H-indazole, a valuable building block in medicinal chemistry, starting from the commercially available 4-(benzyloxy)-1H-indazole. The described synthetic route involves the deprotection of the benzyl ether followed by the introduction of an amino group via a halogenated intermediate.

Synthetic Strategy

The synthesis of 4-amino-1H-indazole from this compound is proposed as a three-step process. The initial step is the removal of the benzyl protecting group to yield 4-hydroxy-1H-indazole. Subsequently, the hydroxyl group is converted into a more reactive leaving group, such as a halide. The final step involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to introduce the amino group at the C4 position.

Synthetic_Workflow start This compound step1 Step 1: Debenzylation start->step1 intermediate1 4-Hydroxy-1H-indazole step1->intermediate1 step2 Step 2: Halogenation intermediate1->step2 intermediate2 4-Halo-1H-indazole step2->intermediate2 step3 Step 3: Amination intermediate2->step3 end 4-Amino-1H-indazole step3->end

Caption: Synthetic workflow for 4-amino-1H-indazole.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-1H-indazole

This protocol outlines the debenzylation of this compound via catalytic hydrogenation to produce 4-hydroxy-1H-indazole.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C) or Pearlman's catalyst (20% Pd(OH)₂/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add the palladium catalyst (0.1 eq of Pd) to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure in a hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxy-1H-indazole. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Step 1)

ParameterValue
Starting MaterialThis compound
Product4-Hydroxy-1H-indazole
Catalyst10% Pd/C or 20% Pd(OH)₂/C
SolventEthanol or Methanol
Reaction Time2-16 hours (typical)
TemperatureRoom Temperature
Expected Yield>90%
Step 2: Synthesis of 4-Halo-1H-indazole (Example: 4-Bromo-1H-indazole)

This protocol describes the conversion of 4-hydroxy-1H-indazole to 4-bromo-1H-indazole, which serves as a substrate for the subsequent amination reaction.

Materials:

  • 4-Hydroxy-1H-indazole

  • Phosphorus tribromide (PBr₃) or Oxalyl bromide

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-hydroxy-1H-indazole (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of the brominating agent (e.g., PBr₃, 1.1 eq) in the same anhydrous solvent via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-bromo-1H-indazole.

Quantitative Data Summary (Step 2)

ParameterValue
Starting Material4-Hydroxy-1H-indazole
Product4-Bromo-1H-indazole
ReagentPhosphorus tribromide (PBr₃)
SolventAnhydrous Dichloromethane
Reaction Time2-6 hours
Temperature0 °C to Room Temperature
Expected Yield60-80%
Step 3: Synthesis of 4-amino-1H-indazole via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of 4-bromo-1H-indazole to yield the final product, 4-amino-1H-indazole.[1][2]

Materials:

  • 4-Bromo-1H-indazole

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis, or LHMDS with an ammonia source)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like tBuXPhos)[3]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer with heating

  • Inert atmosphere glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 4-bromo-1H-indazole (1.0 eq), the palladium catalyst (e.g., 2-5 mol %), and the ligand (e.g., 4-10 mol %).

  • Add the base (e.g., 1.5-2.0 eq) and the ammonia source (e.g., 1.2 eq of benzophenone imine).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using benzophenone imine, the resulting imine intermediate needs to be hydrolyzed. This can be achieved by adding an aqueous acid (e.g., 1M HCl) and stirring at room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of filter aid.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-amino-1H-indazole.

Quantitative Data Summary (Step 3)

ParameterValue
Starting Material4-Bromo-1H-indazole
Product4-Amino-1H-indazole
Catalyst/LigandPd₂(dba)₃ / Xantphos (example)
BaseSodium tert-butoxide
SolventToluene
Reaction Time12-24 hours
Temperature100 °C
Expected Yield50-75%

Reaction Pathway Diagram

Reaction_Pathway cluster_0 Step 1: Debenzylation cluster_1 Step 2: Halogenation cluster_2 Step 3: Amination A This compound B 4-Hydroxy-1H-indazole A->B H₂, Pd/C EtOH C 4-Hydroxy-1H-indazole D 4-Bromo-1H-indazole C->D PBr₃ DCM E 4-Bromo-1H-indazole F 4-Amino-1H-indazole E->F Pd₂(dba)₃, Xantphos NaOtBu, NH₃ source Toluene

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the functionalization of 4-(benzyloxy)-1H-indazole via palladium-catalyzed cross-coupling reactions. The indazole scaffold is a privileged motif in medicinal chemistry, and the ability to introduce diverse substituents through reliable and versatile cross-coupling methodologies is crucial for the development of novel therapeutic agents. This document covers key palladium-catalyzed reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offering starting points for reaction optimization and library synthesis.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

This compound is a valuable starting material for the synthesis of a wide range of substituted indazoles. The benzyloxy group at the 4-position can influence the electronic properties of the indazole ring and may direct the regioselectivity of certain reactions. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions on the indazole core.

To enable these cross-coupling reactions, this compound must first be halogenated. The position of halogenation will dictate the subsequent functionalization. Common positions for functionalization on the indazole ring are C3, C5, C6, and C7. For the purpose of these protocols, we will consider the functionalization of a halogenated this compound, for instance, at the C7 position, which has been shown to be a viable strategy for 4-substituted indazoles.[1]

General Experimental Workflow

The general workflow for the functionalization of this compound involves two main steps: halogenation and subsequent palladium-catalyzed cross-coupling.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cross-Coupling Start This compound Halogenation Halogenation (e.g., NBS for Bromination) Start->Halogenation Intermediate Halo-4-(benzyloxy)-1H-indazole (e.g., 7-Bromo-4-(benzyloxy)-1H-indazole) Halogenation->Intermediate Pd_Catalysis Palladium-Catalyzed Cross-Coupling Reaction Intermediate->Pd_Catalysis Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) Coupling_Partner->Pd_Catalysis Product Functionalized Product Pd_Catalysis->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Final Product Purification->Final_Product

General workflow for functionalizing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. For 4-substituted indazoles, this reaction has been successfully applied to introduce aryl and heteroaryl moieties, which are common features in biologically active molecules.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-(benzyloxy)-1H-indazole

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of related 4-substituted 7-bromo-1H-indazoles.[1]

Materials:

  • 7-Bromo-4-(benzyloxy)-1H-indazole

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Cs₂CO₃, 1.3-2.0 equivalents or K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 or similar ratios)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube or a round-bottom flask equipped with a reflux condenser, add 7-bromo-4-(benzyloxy)-1H-indazole (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.3 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the solvent mixture (e.g., 1,4-dioxane/water, 5 mL).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C7-arylated this compound.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Substituted-7-bromo-1H-indazoles[1]
Coupling Partner (Boronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140485
(3-Fluorophenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140478
(Thiophen-2-yl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140472

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and an alkene.[3] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates, which can be further elaborated.

Experimental Protocol: Heck Reaction of a Halo-4-(benzyloxy)-1H-indazole

This is a general protocol that may require optimization for the specific substrate.[4]

Materials:

  • Halo-4-(benzyloxy)-1H-indazole (e.g., 7-iodo or 7-bromo)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Phosphine ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve the halo-4-(benzyloxy)-1H-indazole (1.0 mmol) and the alkene (1.5 mmol) in the chosen solvent (5 mL).

  • Add the base (e.g., Et₃N, 2.0 mmol).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol) and the phosphine ligand (e.g., PPh₃, 0.1 mmol) under an inert atmosphere.

  • Heat the reaction to a temperature typically between 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data for Heck Reactions of Bromoindazoles[5]
Bromoindazole DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseYield (%)
3-Bromo-1-trityl-1H-indazoleStyrenePd(OAc)₂ (5)PPh₃ (10)TEA93
3-Bromo-1-trityl-1H-indazoleEthyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEA96

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles, which are versatile intermediates in organic synthesis.

Experimental Protocol: Sonogashira Coupling of a Halo-4-(benzyloxy)-1H-indazole

This protocol is based on general procedures for Sonogashira couplings of haloindazoles.[7][8]

Materials:

  • Halo-4-(benzyloxy)-1H-indazole (e.g., 7-iodo or 7-bromo)

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the halo-4-(benzyloxy)-1H-indazole (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling of Haloindazoles[9]
Haloindazole DerivativeAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseYield (%)
5-Bromo-3-iodo-1-tosyl-1H-indolePhenylacetylenePd(PPh₃)₄ (2)CuI (2)Et₃N95
5-Bromo-3-iodo-1-Boc-1H-indazoleTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (2)Et₃N85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds.[9] This reaction is highly valuable for the synthesis of arylamines from aryl halides. For indazole-containing compounds, specific ligands have been shown to be particularly effective.[10]

G Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Halo-4-(benzyloxy)-1H-indazole Ar-X->OxAdd Complex1 L-Pd(II)(Ar)(X) OxAdd->Complex1 LigandExch Ligand Exchange Complex1->LigandExch Amine R₂NH Amine->LigandExch Complex2 L-Pd(II)(Ar)(NR₂) LigandExch->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR₂ RedElim->Product Base Base Base->LigandExch

Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of a Halo-4-(benzyloxy)-1H-indazole

This protocol is a general guideline and the choice of ligand is critical for success.[10][11] For indazoles, ligands such as tBuXphos have been reported to be effective.[10]

Materials:

  • Halo-4-(benzyloxy)-1H-indazole (e.g., 7-bromo)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., tBuXphos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 2.0 equivalents)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, add the halo-4-(benzyloxy)-1H-indazole (1.0 mmol), the amine (1.2 mmol), and the palladium precatalyst (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Add the base (e.g., LiHMDS, 1 M solution in THF, 2.0 mL) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 65-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Heterocyclic Halides
Heterocyclic HalideAmineCatalyst/LigandBaseYield (%)
3-BromothiopheneN-Methylaniline[PdBr(PtBu₃)]₂NaOt-Bu>95
2-BromothiazoleMorpholinePd(TFA)₂/PtBu₃NaOt-Bu>95

Note: Data for indazole amination often requires specific, sterically demanding ligands for high yields. The data presented is for related heterocycles to provide a general indication of reactivity.[12]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of this compound derivatives. The protocols and data presented herein provide a solid foundation for researchers to develop novel indazole-based compounds for applications in drug discovery and materials science. It is important to note that reaction conditions often require optimization for specific substrates and coupling partners to achieve the best results. Careful selection of the catalyst, ligand, base, and solvent system is paramount for the successful synthesis of the desired target molecules.

References

Application Notes and Protocols for the Functionalization of the C3 Position of the 4-(Benzyloxy)-1H-indazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the C3 position of the 4-(benzyloxy)-1H-indazole scaffold. This privileged heterocyclic motif is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The functionalization at the C3 position is a key strategy for modulating the pharmacological properties of these molecules.

Introduction

The this compound core is a key structural component in a variety of biologically active compounds. Its derivatization at the C3 position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. The electron-donating nature of the benzyloxy group at the C4 position can influence the reactivity of the indazole ring, making tailored synthetic protocols essential. This guide covers key C3-functionalization reactions, including halogenation, Suzuki-Miyaura cross-coupling, and alkylation, and discusses the relevance of these modifications in the context of kinase inhibitor development.

I. C3-Halogenation of this compound

Halogenation, particularly iodination, of the C3 position serves as a crucial first step for introducing further diversity through cross-coupling reactions. The C3-iodo-4-(benzyloxy)-1H-indazole is a versatile intermediate for the synthesis of a wide range of derivatives.

Experimental Protocol: C3-Iodination

This protocol is adapted from established methods for the iodination of indazoles and is expected to be effective for the 4-(benzyloxy) analog.[1][2]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH), powdered

  • Iodine (I₂)

  • 10% aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add powdered potassium hydroxide (4.0 eq) to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve iodine (2.0 eq) in a minimal amount of DMF.

  • Slowly add the iodine solution to the indazole solution dropwise over 20 minutes.

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite solution to quench excess iodine.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-(benzyloxy)-3-iodo-1H-indazole.

Data Presentation: Halogenation
SubstrateReagents and ConditionsProductYield (%)Reference
1H-IndazoleI₂, KOH, DMF, rt, 1h3-Iodo-1H-indazole95%[2]
6-Bromo-1H-indazoleI₂, KOH, DMF6-Bromo-3-iodo-1H-indazoleGood[1]
5-Methoxy-1H-indazoleI₂, KOH, Dioxane3-Iodo-5-methoxy-1H-indazoleQuantitative[1]

II. C3-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Coupling of 4-(benzyloxy)-3-iodo-1H-indazole with various aryl or heteroaryl boronic acids allows for the synthesis of a diverse library of C3-arylated indazoles, which are of significant interest as kinase inhibitors.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides general conditions for the Suzuki-Miyaura coupling of 3-iodoindazoles with phenylboronic acid and may require optimization for specific substrates.[3][4]

Materials:

  • 4-(Benzyloxy)-3-iodo-1H-indazole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 4-(benzyloxy)-3-iodo-1H-indazole (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-(benzyloxy)-1H-indazole.

Data Presentation: Suzuki-Miyaura Coupling
3-Iodo-indazole DerivativeBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085[3]
3-Iodo-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF11092[3]
3-Iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane120 (MW)78[4]

III. C3-Alkylation of this compound

Direct C3-alkylation of indazoles can be challenging due to the potential for N-alkylation. However, methods utilizing an "umpolung" strategy, where the indazole acts as an electrophile, have been developed for highly regioselective C3-alkylation.

Experimental Protocol: CuH-Catalyzed C3-Allylation

This protocol is based on the highly C3-selective allylation of N-(benzoyloxy)indazoles and is applicable to substrates with electron-donating groups at the C4 position.[5]

Materials:

  • 4-(Benzyloxy)-N-(benzoyloxy)-1H-indazole (requires preparation from this compound)

  • Allene (e.g., 1-phenyl-1-propadiene)

  • Copper(I) chloride (CuCl)

  • Ligand (e.g., (R)-DTBM-SEGPHOS)

  • Reducing agent (e.g., (EtO)₂MeSiH)

  • Solvent (e.g., THF)

Procedure:

  • In a glovebox, to an oven-dried vial, add CuCl (5 mol%), (R)-DTBM-SEGPHOS (5.5 mol%), and THF.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the allene (1.5 eq) and (EtO)₂MeSiH (1.5 eq) to the vial.

  • In a separate vial, dissolve the 4-(benzyloxy)-N-(benzoyloxy)-1H-indazole (1.0 eq) in THF.

  • Add the indazole solution to the catalyst mixture.

  • Stir the reaction at the desired temperature (e.g., 25-60 °C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C3-allylated product.

Data Presentation: C3-Alkylation
Indazole ElectrophileAlleneLigandYield (%)ee (%)Reference
N-(Benzoyloxy)-1H-indazole1-Phenyl-1-propadiene(R)-DTBM-SEGPHOS9598[5]
N-(Benzoyloxy)-4-methoxy-1H-indazole1-Phenyl-1-propadiene(R)-DTBM-SEGPHOS9297[5]

IV. Relevance to Kinase Inhibitors and Signaling Pathways

C3-functionalized indazoles are prominent scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. These compounds often target key enzymes in cellular signaling pathways, thereby modulating cell proliferation, survival, and angiogenesis.

Key Signaling Pathways

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Indazole-based drugs like Axitinib are potent inhibitors of VEGFRs.

VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis IndazoleInhibitor Indazole-Based Inhibitor IndazoleInhibitor->VEGFR

Caption: VEGFR signaling pathway and the inhibitory action of indazole derivatives.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Many 3-aryl-1H-indazole derivatives have been developed to target components of this pathway, particularly Akt kinase.[3]

PI3K_Akt_mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth IndazoleInhibitor Indazole-Based Inhibitor IndazoleInhibitor->Akt JAK_STAT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription IndazoleInhibitor Indazole-Based Inhibitor IndazoleInhibitor->JAK Suzuki_Workflow Start This compound Iodination C3-Iodination (I₂, KOH, DMF) Start->Iodination Purification1 Purification (Chromatography) Iodination->Purification1 Intermediate 4-(Benzyloxy)-3-iodo-1H-indazole Coupling Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, Base) Intermediate->Coupling Purification2 Purification (Chromatography) Coupling->Purification2 Product C3-Aryl-4-(benzyloxy)-1H-indazole Purification1->Intermediate Purification2->Product

References

Application Notes and Protocols for the Purification of Crude 4-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of crude 4-(Benzyloxy)-1H-indazole, a key intermediate in the synthesis of various pharmacologically active molecules. The primary purification techniques discussed are recrystallization and silica gel column chromatography. This document offers step-by-step experimental procedures, guidance on solvent selection, and expected outcomes to enable researchers to obtain high-purity this compound suitable for downstream applications in drug discovery and development.

Introduction

This compound is a vital building block in medicinal chemistry. The purity of this intermediate is critical as impurities can interfere with subsequent synthetic steps and potentially lead to undesired side products in the final active pharmaceutical ingredient (API). Synthetic routes to this compound can result in a crude product containing unreacted starting materials, reagents, and side products. Therefore, robust purification methods are essential. This document outlines two primary, effective techniques for the purification of this compound: recrystallization and column chromatography.

Common impurities that may be present in crude this compound can include the undesired 2H-indazole isomer, unreacted starting materials, and by-products from the specific synthetic route employed. The choice of purification method will depend on the impurity profile and the desired final purity.

Purification Strategies: A Logical Workflow

A general workflow for the purification of crude this compound is presented below. The initial assessment of the crude product's purity by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) will guide the selection of the most appropriate purification strategy.

PurificationWorkflow cluster_0 Purification of Crude this compound Crude Crude this compound AssessPurity Assess Purity (TLC/HPLC) Crude->AssessPurity Decision High Purity? AssessPurity->Decision Recrystallization Recrystallization Decision->Recrystallization Yes ColumnChromatography Column Chromatography Decision->ColumnChromatography No AnalyzePurity Analyze Final Purity (NMR, HPLC, MP) Recrystallization->AnalyzePurity ColumnChromatography->AnalyzePurity PureProduct Pure this compound AnalyzePurity->PureProduct

Caption: Workflow for the purification of this compound.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to cool, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor.

Protocol 3.1.1: Single Solvent Recrystallization

  • Solvent Screening: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the polarity of this compound, suitable solvents for screening include ethanol, isopropanol, acetonitrile, and toluene.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3.1.2: Mixed Solvent Recrystallization

This method is useful when a single solvent does not provide the desired solubility profile. A common approach involves dissolving the crude product in a "good" solvent at an elevated temperature, followed by the addition of a "poor" solvent (in which the compound is less soluble) until turbidity is observed.

  • Solvent Selection: A common mixed solvent system for compounds of similar polarity is Ethanol/Water or Toluene/Heptane.

  • Procedure: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot ethanol). While maintaining the temperature, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described in the single solvent protocol.

Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is the recommended stationary phase.

Protocol 3.2.1: Silica Gel Column Chromatography

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. The optimal ratio should be determined by TLC analysis of the crude material. A good starting point is a 10-50% ethyl acetate in hexanes mixture.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent mixture and gradually increase the polarity (gradient elution). For example, start with 10% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration to 30-40%.[2]

    • Collect fractions and monitor the separation using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The effectiveness of the purification process should be assessed by comparing the purity of the material before and after the procedure.

Table 1: Representative Data for Purification of this compound

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Physical AppearanceMelting Point (°C)
Recrystallization ~85%>98%70-85White crystalline solid118-123
Column Chromatography ~85%>99%60-80White solid119-123

Note: The data presented in this table are representative and may vary depending on the nature and quantity of impurities in the crude material.

Troubleshooting

Table 2: Common Issues and Solutions in Purification

IssuePossible CauseSuggested Solution
Recrystallization: Oiling outThe compound's melting point is lower than the boiling point of the solvent. The crude material is highly impure.Use a lower boiling point solvent or a mixed solvent system. Consider a preliminary purification by column chromatography.
Recrystallization: Low recoveryToo much solvent was used. The compound is significantly soluble in the cold solvent.Reduce the initial volume of solvent. Ensure the solution is thoroughly cooled in an ice bath.
Column Chromatography: Poor separationInappropriate eluent system. Column overloading.Optimize the eluent system using TLC. Use a larger column or reduce the amount of crude material loaded.
Column Chromatography: Product streaking on TLCThe compound is acidic or basic. The sample is not fully soluble in the eluent.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the sample is fully dissolved before loading or use the dry loading method.

Conclusion

The protocols described in these application notes provide effective methods for the purification of crude this compound. For moderately impure samples, recrystallization offers a straightforward and scalable purification method. For crude mixtures with complex impurity profiles or for achieving the highest possible purity, silica gel column chromatography is the recommended technique. The selection of the optimal method and specific conditions should be guided by preliminary analysis of the crude material. Proper execution of these protocols will yield high-purity this compound, suitable for use in demanding research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-1H-indazole. Our aim is to help you navigate common challenges and minimize the formation of side products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the benzylation of 4-hydroxy-1H-indazole using a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Q2: What are the primary side reactions I should be aware of?

A2: The main side reactions include:

  • N2-Benzylation: Formation of the undesired 4-(benzyloxy)-2H-indazole isomer.

  • O-Benzylation: Benzylation of the hydroxyl group to form a dibenzylated product, 1-benzyl-4-(benzyloxy)-1H-indazole.

  • Over-alkylation: In some instances, reaction at both N1 and N2 positions can occur, though this is less common.

Q3: How can I distinguish between the desired N1-isomer and the undesired N2-isomer?

A3: Spectroscopic methods are crucial for differentiating between the 1H and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator. Typically, this proton is shifted further downfield in the 2H-isomer compared to the 1H-isomer. Advanced NMR techniques such as HMBC and NOESY can also provide definitive structural elucidation. Chromatographic techniques like HPLC can often separate the isomers, which will also exhibit distinct UV-visible spectra.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Problem 1: Low Yield of the Desired this compound and a Mixture of N1 and N2 Isomers.
  • Possible Cause: The choice of base and solvent significantly influences the regioselectivity of the N-alkylation of indazoles.[2] The formation of a mixture of N1 and N2 isomers is a common challenge.[3]

  • Solution:

    • Base Selection: The use of a strong, non-nucleophilic base in an aprotic solvent generally favors the formation of the thermodynamically more stable N1-isomer.[1] Sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be effective in promoting N1-selectivity in the alkylation of various substituted indazoles.[4] Cesium carbonate (Cs₂CO₃) has also been used to achieve good N1-selectivity.[3]

    • Solvent Choice: Aprotic solvents such as THF and dimethylformamide (DMF) are commonly used. The polarity and coordinating ability of the solvent can impact the reaction's regioselectivity.[1] It is advisable to ensure the use of dry solvents to prevent unwanted side reactions.

    • Temperature Control: Running the reaction at a controlled temperature can influence the product distribution. It is often recommended to add the reagents at a lower temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature or with gentle heating.[5]

Problem 2: Formation of a Significant Amount of O-Benzylated Byproduct.
  • Possible Cause: The presence of the 4-hydroxyl group introduces another potential site for benzylation. The basic conditions used for N-alkylation can also deprotonate the hydroxyl group, leading to O-alkylation.

  • Solution:

    • Stoichiometry of Reagents: Carefully control the stoichiometry of the base and the benzylating agent. Using a slight excess of the base (e.g., 1.1 equivalents) should be sufficient to deprotonate the indazole nitrogen. A large excess may promote deprotonation of the hydroxyl group as well.

    • Order of Addition: Adding the base to the 4-hydroxy-1H-indazole solution first to form the indazolide anion before the addition of the benzylating agent can sometimes improve selectivity.

Problem 3: Difficulty in Separating the N1 and N2 Isomers.
  • Possible Cause: The N1 and N2 isomers of this compound have very similar physical properties, which can make their separation challenging.

  • Solution:

    • Column Chromatography: Careful column chromatography on silica gel is the most common method for separating these isomers. A slow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes) is often required to achieve good separation.

    • Recrystallization: In some cases, fractional recrystallization can be employed to purify the desired isomer. A patent suggests that using a mixed solvent system, such as acetone/water or ethanol/water, can be effective for separating indazole isomers.[6]

Quantitative Data Summary

Indazole SubstrateBase/SolventAlkylating AgentN1:N2 RatioYield (%)Reference
5-Bromo-1H-indazole-3-carboxylateCs₂CO₃ / DMFVarious tosylates>98:2>90%[3]
3-Carboxymethyl-1H-indazoleNaH / THFPentyl bromide>99:1-[4]
Unsubstituted 1H-indazoleNaH / THFPentyl bromide1:1.3-
7-Nitro-1H-indazoleNaH / THFPentyl bromide1:24-[4]

Experimental Protocols

Key Experiment: Benzylation of 4-Hydroxy-1H-indazole

This protocol is a representative procedure based on general methods for the N-alkylation of indazoles and O-benzylation of hydroxyl groups. Optimization may be required.

Materials:

  • 4-Hydroxy-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxy-1H-indazole (1.0 eq.) in anhydrous DMF (5-10 mL/mmol) under an argon atmosphere, add sodium hydride (1.1 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the indazolide anion.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1-isomer, N2-isomer, and any O-benzylated byproducts.

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Hydroxy-1H-indazole B Indazolide Anion A->B NaH / DMF C This compound (Desired Product) B->C Benzyl Bromide D 4-(Benzyloxy)-2H-indazole (N2-Isomer) B->D N2-Attack E 1-Benzyl-4-(benzyloxy)-1H-indazole (O-Benzylation) C->E Further Benzylation (Excess Base/BnBr) G cluster_workflow Troubleshooting Workflow Start Start Synthesis Analysis Analyze Crude Product (NMR, LC-MS) Start->Analysis Problem Identify Side Products Analysis->Problem N2_Isomer High N2-Isomer Formation Problem->N2_Isomer N1:N2 Ratio Low OBenzylation Significant O-Benzylation Problem->OBenzylation Dibenzylated Product Detected Purification Difficulty in Separation Problem->Purification Co-eluting Peaks End Pure Product Problem->End Acceptable Purity Solution_N2 Optimize Base/Solvent (e.g., NaH/THF) N2_Isomer->Solution_N2 Solution_O Adjust Stoichiometry (1.1 eq. Base/BnBr) OBenzylation->Solution_O Solution_Purify Fine-tune Chromatography (Slow Gradient) Consider Recrystallization Purification->Solution_Purify Solution_N2->Start Solution_O->Start Solution_Purify->Analysis

References

Technical Support Center: Synthesis of 4-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Benzyloxy)-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the benzylation of 4-hydroxy-1H-indazole. This reaction involves the O-alkylation of the hydroxyl group at the 4-position of the indazole ring using a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base.

Q2: What are the major side products I should be aware of during the synthesis?

A2: The primary side products are the N-benzylated isomers: 1-benzyl-4-hydroxy-1H-indazole (N1-benzylation) and 2-benzyl-4-hydroxy-1H-indazole (N2-benzylation).[1] The indazole ring has two reactive nitrogen atoms, and alkylation can occur at these sites, competing with the desired O-alkylation of the hydroxyl group.

Q3: How can I distinguish between the desired O-benzylated product and the N-benzylated side products?

A3: Spectroscopic methods are the most effective for distinguishing between the isomers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry can differentiate the products based on their unique chemical shifts and fragmentation patterns. Chromatographic methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be used to separate and identify the different isomers.

Q4: What are the general strategies to improve the yield of the desired this compound?

A4: To improve the yield of the O-benzylated product, it is crucial to optimize the reaction conditions to favor O-alkylation over N-alkylation. Key parameters to consider are the choice of base, solvent, and reaction temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired product - Inactive reagents (e.g., old benzyl bromide).- Inappropriate base or solvent.- Reaction temperature is too low.- Use freshly distilled or newly purchased benzyl bromide.- Screen different base/solvent combinations (see table below).- Gradually increase the reaction temperature and monitor the reaction progress by TLC.
High proportion of N-benzylated side products - The chosen base and solvent favor N-alkylation over O-alkylation. The use of a strong, non-coordinating base in a polar aprotic solvent can sometimes favor N-alkylation.- Employ a base and solvent system known to favor O-alkylation. For instance, using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile can sometimes favor O-alkylation. Conversely, strong bases like sodium hydride in THF are often used for N-alkylation of indazoles and might lead to more N-benzylated byproducts.[2][3][4]
Formation of multiple unidentified spots on TLC - Decomposition of starting material or product.- Presence of impurities in the starting materials.- Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.- Purify the starting 4-hydroxy-1H-indazole before use.- Lower the reaction temperature.
Difficulty in separating the O-benzylated product from N-benzylated isomers - The isomers have very similar polarities.- Utilize column chromatography with a carefully selected solvent system. A gradient elution might be necessary.- Recrystallization from a suitable solvent system could also be effective for purification. A patent for separating substituted indazole isomers suggests that recrystallization using a mixed solvent system can be an alternative to column chromatography.[5]

Data Presentation: Influence of Reaction Conditions on Benzylation Regioselectivity

Base Solvent General Outcome for Indazole Alkylation Implication for 4-Hydroxy-1H-Indazole Benzylation
Sodium Hydride (NaH)Tetrahydrofuran (THF)Generally favors N1-alkylation.[2][3][4]May lead to a higher proportion of the 1-benzyl-4-hydroxy-1H-indazole side product.
Potassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)Often used for O-alkylation of phenols.Potentially favors the desired O-benzylation to form this compound.
Cesium Carbonate (Cs₂CO₃)N,N-Dimethylformamide (DMF)Known to promote O-alkylation in some cases due to the "cesium effect".May increase the yield of the desired O-benzylated product.
Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)A strong, sterically hindered base.The steric bulk might influence the site of deprotonation and subsequent benzylation.

Experimental Protocols

Synthesis of 4-Hydroxy-1H-indazole

A detailed protocol for the synthesis of 4-hydroxy-1H-indazole can be found in patent literature (e.g., EP1071661A1), which describes a process for preparing 4-hydroxy indole and indazole compounds.[6] The general approach involves the cyclization of an appropriately substituted phenylhydrazine derivative.

General Protocol for the Benzylation of 4-Hydroxy-1H-indazole

This protocol is a general procedure adapted from standard O-alkylation methods and should be optimized for the specific substrate.[7]

  • Preparation: To a solution of 4-hydroxy-1H-indazole (1.0 eq.) in dry N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Benzylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to separate the desired this compound from the N-benzylated isomers and other impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Work-up & Purification start 4-Hydroxy-1H-indazole reagents Benzyl Bromide, K₂CO₃, DMF reaction Reaction at 60-80°C reagents->reaction quench Quench with Water reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Desired Product? check_side_products High Proportion of N-Benzylated Isomers? start->check_side_products Yes check_reagents Check Reagent Quality and Reaction Temperature start->check_reagents No optimize_conditions Optimize Base/Solvent Combination (e.g., K₂CO₃ in DMF) check_side_products->optimize_conditions Yes purification_issue Difficulty in Separation? check_side_products->purification_issue No optimize_chromatography Optimize Column Chromatography (e.g., Gradient Elution) purification_issue->optimize_chromatography Yes try_recrystallization Try Recrystallization with Mixed Solvents purification_issue->try_recrystallization Yes

Caption: Troubleshooting logic for improving the yield of this compound.

References

Technical Support Center: N-alkylation of 4-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-(benzyloxy)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for this specific synthetic transformation. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.

Troubleshooting Guides

Issue: Poor Regioselectivity - Mixture of N1 and N2 Isomers

Question: My reaction is producing a mixture of N1 and N2 alkylated isomers of this compound, and I am struggling to isolate the desired product. How can I improve the regioselectivity?

Answer: The formation of both N1 and N2 isomers is the most common challenge in the N-alkylation of indazoles.[1][2][3][4][5][6][7][8][9] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[2][4][6][9][10]

Potential Causes and Solutions:

  • Suboptimal Base/Solvent Combination:

    • For preferential N1-alkylation: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is known to favor the formation of the N1-alkylated product.[1][2][3][4][6][8][9] This is often attributed to the formation of the thermodynamically more stable 1H-indazole tautomer.[2][4][8][9]

    • For preferential N2-alkylation: Achieving high N2 selectivity can be more challenging. However, certain conditions can favor the N2 isomer. For instance, the use of Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) has been shown to favor N2-alkylation for some indazoles.[2][4][8] Additionally, the presence of bulky or electron-withdrawing substituents at the C7 position can direct alkylation to the N2 position, although this is not directly applicable to your substrate.[1][2][3][4][6][8] Some acid-catalyzed methods using specific alkylating agents like 2,2,2-trichloroacetimidates have also shown high N2 selectivity.[11][12][13]

  • Use of Weaker Bases: Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF), often lead to a mixture of N1 and N2 isomers.[2][4][14][15] While convenient, these conditions typically offer poor regioselectivity.

Troubleshooting Workflow for Regioselectivity:

start Start: Poor N1/N2 Selectivity check_conditions Analyze Current Reaction Conditions start->check_conditions base_solvent Base/Solvent System? check_conditions->base_solvent nah_thf Using NaH in THF? base_solvent->nah_thf Targeting N1 k2co3_dmf Using K2CO3/DMF or similar? base_solvent->k2co3_dmf Other n2_desired Is N2 isomer desired? base_solvent->n2_desired Targeting N2 implement_nah_thf Implement Protocol 1: NaH in THF for N1-Selectivity nah_thf->implement_nah_thf No other_n1_methods Consider alternative N1-selective methods (e.g., thermodynamic control) nah_thf->other_n1_methods Yes, but still poor end End: Improved Selectivity implement_nah_thf->end other_n1_methods->end expect_mixture Expect a mixture of isomers. Focus on purification. k2co3_dmf->expect_mixture Yes expect_mixture->end mitsunobu Implement Protocol 2: Mitsunobu Reaction for N2-Selectivity n2_desired->mitsunobu Yes other_n2_methods Explore other N2-selective methods (e.g., acid catalysis) n2_desired->other_n2_methods No, but need N2 mitsunobu->end other_n2_methods->end

Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.

Issue: Low or No Conversion

Question: I am not observing significant consumption of my this compound starting material. What could be the reason for the low reactivity?

Answer: Low or no conversion in N-alkylation reactions can stem from several factors related to the reagents and reaction setup.

Potential Causes and Solutions:

  • Inactive Base: Sodium hydride is highly reactive and can be deactivated by moisture. Ensure that the NaH used is fresh and handled under strictly anhydrous conditions. It is also important to wash the NaH with dry hexanes to remove any mineral oil, which can interfere with the reaction.

  • Poor Quality Solvent: The use of anhydrous solvents is critical, especially when using water-sensitive reagents like NaH. Ensure your THF or DMF is freshly distilled or obtained from a solvent purification system.

  • Insufficient Deprotonation: Complete deprotonation of the indazole is necessary for the alkylation to proceed efficiently. Allow sufficient time for the base to react with the indazole before adding the alkylating agent. You should observe the evolution of hydrogen gas when using NaH.

  • Unreactive Alkylating Agent: While alkyl bromides and iodides are generally reactive, alkyl chlorides can be less so. If you are using an alkyl chloride, you may need to add a catalytic amount of sodium iodide to facilitate the reaction via the Finkelstein reaction. Alkyl tosylates are also effective alkylating agents.[1][2]

Issue: Difficulty in Product Purification

Question: I have a mixture of N1 and N2 isomers, and they are difficult to separate by column chromatography. Are there any alternative purification strategies?

Answer: The separation of N1 and N2 indazole isomers can be challenging due to their similar polarities.[1][3]

Potential Causes and Solutions:

  • Co-elution in Chromatography: Standard silica gel chromatography may not be sufficient to resolve the two isomers.

    • Optimization of Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of a more polar solvent like methanol). Using a high-performance flash chromatography system with high-resolution columns may improve separation.

    • Alternative Stationary Phases: Consider using different stationary phases, such as alumina or reverse-phase silica.

  • Recrystallization: If one of the isomers is a solid and present in a significantly higher ratio, recrystallization from a suitable solvent system could be an effective method for purification.[16] This approach is often advantageous for large-scale synthesis where chromatography is not ideal.[16]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether N1 or N2 alkylation occurs on an indazole ring?

A1: The regioselectivity of indazole N-alkylation is governed by a complex interplay of electronic and steric factors, as well as the reaction conditions.[2][4][6]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][8][9] Conditions that allow for equilibration tend to favor the N1-alkylated product.[2][8] Kinetically controlled reactions may favor the N2 product.

  • Base and Solvent: As detailed in the troubleshooting section, the base and solvent system is a critical determinant of the N1/N2 ratio.[2][6] Strong bases in non-polar solvents (e.g., NaH in THF) favor N1 alkylation.[1][2][3][6]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 positions.[6] For instance, bulky substituents at the C7 position can sterically hinder the N1 position, leading to preferential N2-alkylation.[4] Electron-withdrawing groups at C7 can also favor N2-alkylation.[2][3][6][8]

Q2: How does the 4-(benzyloxy) group in my specific substrate influence the N-alkylation?

A2: The 4-(benzyloxy) group is an electron-donating group. This will increase the electron density of the benzene ring portion of the indazole. While the direct electronic effect on the relative nucleophilicity of N1 versus N2 is not as pronounced as with substituents at the C3 or C7 positions, it is still a factor to consider. Based on general principles, the electronic effect of a C4 substituent is less likely to be the dominant factor in controlling regioselectivity compared to the choice of base and solvent.

Q3: Are there any non-chromatographic methods to determine the N1/N2 ratio in my crude product mixture?

A3: Yes, ¹H NMR spectroscopy can often be used to determine the ratio of the two isomers in the crude reaction mixture. The chemical shifts of the protons on the indazole ring system, as well as the protons of the newly introduced alkyl group, will be different for the N1 and N2 isomers. Specific 2D NMR techniques like HMBC and NOESY can be used to definitively assign the structures of the isomers.[8][14]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of this compound

This protocol is optimized for achieving high regioselectivity for the N1 position.[4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N2-Favored Alkylation via Mitsunobu Reaction

This protocol often favors the formation of the N2-alkylated indazole.[2][4][8]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Quantitative Data Summary

The following table summarizes the influence of reaction conditions on the N1/N2 regioselectivity for the alkylation of various substituted indazoles, which can serve as a guide for your experiments with this compound.

Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
3-tert-ButylPentyl bromideNaHTHF>99:1[1][2][3][8][9]
7-NitroPentyl bromideNaHTHF4:96[1][2][3][8]
UnsubstitutedBenzyl bromideK₂CO₃DMF~1:1[14]
Unsubstitutedn-PentanolPPh₃/DIADTHF1:2.5[2][8]
5-Bromo-3-carboxylateIsopropyl iodideNaHDMF38:46[5]
5-Bromo-3-carboxylateMethyl iodideK₂CO₃DMF44:40[5]

Visualizations

substrate This compound deprotonation Deprotonation with Base (e.g., NaH) substrate->deprotonation indazole_anion Indazole Anion deprotonation->indazole_anion alkylation Alkylation with R-X indazole_anion->alkylation n1_product N1-alkylated Product (Thermodynamically Favored) alkylation->n1_product n2_product N2-alkylated Product (Kinetically Favored) alkylation->n2_product purification Purification (Chromatography/Recrystallization) n1_product->purification n2_product->purification isolated_n1 Isolated N1 Isomer purification->isolated_n1 isolated_n2 Isolated N2 Isomer purification->isolated_n2

Caption: General experimental workflow for the N-alkylation of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling conditions for 4-substituted indazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the indazole required for Suzuki coupling at the C4 position?

A1: While not always strictly necessary, N-protection of the indazole can be beneficial. The acidic N-H proton can sometimes interfere with the catalytic cycle, leading to lower yields or catalyst deactivation. However, successful couplings on unprotected indazoles have been reported.[1] The choice often depends on the specific substrate and reaction conditions. If you are experiencing low yields with an unprotected indazole, considering a protecting group like Boc (tert-butyloxycarbonyl) may be a viable strategy. It is important to note that some protecting groups can be labile under basic reaction conditions.[2]

Q2: My reaction is showing low or no conversion. What are the likely causes?

A2: Low or no conversion in a Suzuki coupling of 4-substituted indazoles can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be degraded or poisoned. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere to prevent catalyst oxidation.

  • Suboptimal Base: The choice and quality of the base are critical. The base may not be strong enough or may have poor solubility in the reaction solvent.

  • Poor Solvent Choice: The solvent system must be able to dissolve the reactants, catalyst, and base to a sufficient extent.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

  • Steric Hindrance: The substituent at the 4-position or on the boronic acid partner may be sterically hindering the coupling.

Q3: I am observing significant amounts of side products like homocoupling of the boronic acid and dehalogenation of my indazole. How can I minimize these?

A3:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Lowering the reaction temperature may also help.

  • Dehalogenation: This occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid. Using anhydrous solvents and reagents is crucial. The choice of base can also influence the extent of dehalogenation.

Q4: Which palladium catalyst is the best choice for coupling with a 4-haloindazole?

A4: The optimal catalyst can be substrate-dependent. However, for Suzuki couplings of halogenated N-heterocycles, palladium catalysts bearing phosphine ligands are commonly employed. Pd(dppf)Cl₂ has been shown to be effective in the coupling of bromoindazoles.[3] Other common catalysts include Pd(PPh₃)₄ and those with bulky, electron-rich ligands like XPhos or SPhos, which can be particularly effective for less reactive halides like chlorides.[1] Screening a few different catalysts is often the best approach to identify the most suitable one for your specific substrates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of 4-substituted indazoles.

Problem Potential Cause Suggested Solution
Low Yield / No Reaction Inactive catalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air- and moisture-stable. Ensure the reaction is properly degassed and run under an inert atmosphere.
Suboptimal baseScreen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Poor solvent choiceTry a different solvent system. Common choices include 1,4-dioxane/water, DME/water, or toluene/ethanol/water mixtures.
Low temperatureGradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion.[2]
Formation of Debrominated/Deiodinated Indazole Presence of a proton sourceUse anhydrous solvents and reagents. Ensure the inert gas stream is dry.
Base-mediated decompositionConsider using a milder base like KF.
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.
High temperatureRun the reaction at the lowest temperature that provides a reasonable reaction rate.
Difficulty in Product Purification Boronic acid or its homocoupled byproduct co-elutes with the product.After the reaction, an acidic or basic wash can help remove boronic acid impurities. Purification by crystallization may be an alternative to chromatography.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize reaction conditions that have been successfully applied to the Suzuki-Miyaura coupling of substituted indazoles. While this data is for C7-substituted indazoles, it provides a valuable starting point for optimizing the coupling at the C4-position.

Table 1: Comparison of Palladium Catalysts

CatalystSubstrateCoupling PartnerBaseSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂7-bromo-4-sulfonamido-1H-indazole4-methoxyphenylboronic acidCs₂CO₃dioxane/EtOH/H₂O1400
Pd(PPh₃)₄ 7-bromo-4-sulfonamido-1H-indazole 4-methoxyphenylboronic acid Cs₂CO₃ dioxane/EtOH/H₂O 140 75
Pd(dppf)Cl₂7-bromo-4-sulfonamido-1H-indazole4-methoxyphenylboronic acidCs₂CO₃dioxane/EtOH/H₂O14060
Pd(OAc)₂7-bromo-4-sulfonamido-1H-indazole4-methoxyphenylboronic acidCs₂CO₃dioxane/EtOH/H₂O14040

Data extrapolated from a study on C7-bromo-4-substituted-1H-indazoles.[4]

Table 2: Comparison of Bases

BaseSubstrateCoupling PartnerCatalystSolventTemperature (°C)Yield (%)
K₂CO₃7-bromo-4-sulfonamido-1H-indazole4-methoxyphenylboronic acidPd(PPh₃)₄dioxane/EtOH/H₂O14065
Cs₂CO₃ 7-bromo-4-sulfonamido-1H-indazole 4-methoxyphenylboronic acid Pd(PPh₃)₄ dioxane/EtOH/H₂O 140 75
K₃PO₄7-bromo-4-sulfonamido-1H-indazole4-methoxyphenylboronic acidPd(PPh₃)₄dioxane/EtOH/H₂O14070
Na₂CO₃7-bromo-4-sulfonamido-1H-indazole4-methoxyphenylboronic acidPd(PPh₃)₄dioxane/EtOH/H₂O14060

Data extrapolated from a study on C7-bromo-4-substituted-1H-indazoles.[4]

Table 3: Comparison of Solvents

Solvent System (v/v/v)SubstrateCoupling PartnerCatalystBaseTemperature (°C)Yield (%)
DMF7-bromo-4-sulfonamido-1H-indazole4-methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃14050
Toluene/EtOH/H₂O (3/1.5/0.5)7-bromo-4-sulfonamido-1H-indazole4-methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃14072
dioxane/EtOH/H₂O (3/1.5/0.5) 7-bromo-4-sulfonamido-1H-indazole 4-methoxyphenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ 140 75
DME/H₂O (4:1)5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃8085

Data for DMF, Toluene, and dioxane extrapolated from a study on C7-bromo-4-substituted-1H-indazoles.[4] Data for DME from a study on 5-bromo-1-ethyl-1H-indazole.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Bromo-1H-indazole with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 4-Bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a dry reaction vessel, add 4-Bromo-1H-indazole, the arylboronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-haloindazole, boronic acid, and base B Purge with inert gas A->B C Add degassed solvent B->C D Add palladium catalyst C->D E Heat and stir (e.g., 80-110 °C) D->E F Monitor byTLC or LC-MS E->F G Cool to RT F->G H Aqueous workup G->H I Dry and concentrate H->I J Purify product I->J

Caption: General experimental workflow for the Suzuki coupling of 4-haloindazoles.

Troubleshooting_Logic Start Low or No Conversion Catalyst Check Catalyst Activity Start->Catalyst Base Optimize Base Start->Base Solvent Screen Solvents Start->Solvent Temp Increase Temperature Start->Temp Success Improved Yield Catalyst->Success Use fresh catalyst Base->Success Try Cs₂CO₃ or K₃PO₄ Solvent->Success Use dioxane/water Temp->Success Increase to 100-120°C

Caption: Troubleshooting flowchart for low conversion in Suzuki coupling of 4-substituted indazoles.

References

Preventing over-reduction during debenzylation of 4-(Benzyloxy)-1h-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the debenzylation of 4-(Benzyloxy)-1H-indazole, specifically addressing the prevention of over-reduction to the corresponding 4-hydroxy-2,3-dihydro-1H-indazole (indoline).

Troubleshooting Guide

Issue: Over-reduction of the indazole ring to an indoline during debenzylation.

This common side reaction can be mitigated by carefully selecting the reaction conditions. The following sections provide guidance on optimizing your experiment to favor the desired 4-hydroxy-1H-indazole product.

FAQs: Catalyst and Reaction Conditions

Q1: My standard Pd/C with hydrogen balloon is causing significant over-reduction. What is the first thing I should try?

A1: The primary cause of over-reduction is often an overly active catalyst system or harsh reaction conditions. Before exploring entirely new methods, consider the following modifications to your current protocol:

  • Reduce Catalyst Loading: High catalyst loading can increase the rate of both debenzylation and undesired ring hydrogenation. Try reducing the weight percentage of your Pd/C catalyst.

  • Lower Hydrogen Pressure: If you are using a hydrogenation reactor, decrease the hydrogen pressure. For balloon hydrogenation, ensure you are not inadvertently creating a high-pressure environment.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Prolonged reaction times will favor over-reduction.

  • Use a Different Grade of Pd/C: Palladium catalysts can vary in activity depending on the support and preparation method. Trying a different batch or a catalyst with a lower metal loading may yield better results.

Q2: Are there alternative palladium catalysts that are less prone to causing over-reduction?

A2: Yes, several palladium-based catalysts are known for their higher selectivity in debenzylation reactions. Consider these options:

  • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often less active towards ring hydrogenation compared to Pd/C and can be a good first alternative.

  • Encapsulated Catalysts (e.g., Pd(0) EnCat™): These catalysts can exhibit high chemoselectivity and are often non-pyrophoric, offering handling advantages.[1]

  • Silica-Supported Catalysts (e.g., SiliaCat Pd(0)): These have been shown to be highly selective for O- and N-debenzylation under mild conditions (e.g., hydrogen balloon at room temperature).[2]

Q3: Can I avoid using gaseous hydrogen altogether?

A3: Absolutely. Catalytic transfer hydrogenation (CTH) is an excellent alternative that often provides higher selectivity and avoids the need for specialized hydrogenation equipment. In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.

  • Common Hydrogen Donors: Ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene are frequently used.[3]

  • Advantages: CTH is generally performed at atmospheric pressure and can be more selective, reducing the risk of over-reduction. The choice of hydrogen donor is also important for selectivity.

Q4: My reaction seems to be stalling, or the catalyst appears to be poisoned. What could be the cause?

A4: Catalyst poisoning can be an issue, especially with nitrogen-containing heterocycles like indazole. The basic nitrogen atoms in the product can coordinate to the palladium surface, inhibiting its activity.

  • Acidic Additives: Adding a mild acid, such as acetic acid, can protonate the nitrogen atoms, preventing them from poisoning the catalyst. This can also have the unintended consequence of activating the indazole ring towards reduction, so careful optimization is required.

  • Catalyst Deactivation: The catalyst itself can degrade, especially with prolonged heating or exposure to air. Ensure your catalyst is fresh and handled properly.

Data Presentation: Comparison of Debenzylation Methods

The following table summarizes various reaction conditions for the debenzylation of benzyloxy-substituted heterocycles, providing a starting point for optimization.

MethodCatalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Key Considerations
Standard Hydrogenation 5-10% Pd/CH₂ (balloon)EtOH, MeOH, THFRT2-16Prone to over-reduction. Requires careful monitoring. Lower catalyst loading and pressure are recommended for selectivity.
Transfer Hydrogenation 10% Pd/CAmmonium FormateMeOHReflux1-4Generally more selective than H₂ gas. Reaction is often faster.
Transfer Hydrogenation Pd(0) EnCat™Cyclohexene/AcOHEtOH8520-38High chemoselectivity reported for similar substrates.[1]
Selective Hydrogenation SiliaCat Pd(0)H₂ (balloon)MeOHRT1-20Reported to be highly selective, leaving sensitive groups intact.[2]
Acid-Facilitated 20% Pd(OH)₂/CH₂ (1 atm)EtOH/AcOH6014The addition of acid can improve reaction rates but may also increase the risk of ring reduction if not optimized.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate
  • To a solution of this compound (1 mmol) in methanol (20 mL), add 10% Pd/C (10 mol% Pd).

  • Add ammonium formate (5 mmol) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Selective Hydrogenation with SiliaCat Pd(0)
  • Dissolve this compound (1 mmol) in methanol (approximately 14 mL to achieve a 0.07 M solution).[2]

  • Add SiliaCat Pd(0) (1-2 mol%).[2]

  • Evacuate the flask and backfill with hydrogen from a balloon.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, filter off the catalyst and wash with methanol.

  • The filtrate can be concentrated to yield the product. The catalyst can often be recovered and reused.[2]

Visualizations

Troubleshooting Workflow for Over-reduction

Troubleshooting_Over_Reduction start Start: Over-reduction Observed modify_conditions Modify Existing Protocol (Pd/C, H2) start->modify_conditions sub_modify Reduce Catalyst Loading Lower H2 Pressure Shorter Reaction Time modify_conditions->sub_modify change_catalyst Change Palladium Catalyst sub_catalyst Pearlman's Catalyst (Pd(OH)2/C) Encapsulated Pd (e.g., EnCat) Silica-Supported Pd (e.g., SiliaCat) change_catalyst->sub_catalyst change_method Change Debenzylation Method sub_method Catalytic Transfer Hydrogenation (CTH) (e.g., Ammonium Formate) Non-Hydrogenolysis Methods change_method->sub_method outcome_success Success: Selective Debenzylation sub_modify->outcome_success If successful outcome_fail Problem Persists sub_modify->outcome_fail If unsuccessful sub_catalyst->outcome_success If successful outcome_fail2 outcome_fail2 sub_catalyst->outcome_fail2 If unsuccessful sub_method->outcome_success If successful outcome_fail->change_catalyst outcome_fail2->change_method

Caption: Troubleshooting workflow for preventing over-reduction.

Reaction Pathway: Debenzylation vs. Over-reduction

Reaction_Pathway start This compound desired_product Desired Product: 4-Hydroxy-1H-indazole start->desired_product Debenzylation (Selective Conditions) side_product Over-reduction Product: 4-Hydroxy-2,3-dihydro-1H-indazole start->side_product Debenzylation & Indazole Reduction (Harsh Conditions) desired_product->side_product Further Reduction (Prolonged Reaction)

Caption: Competing reaction pathways during debenzylation.

References

Identifying and removing impurities from 4-(Benzyloxy)-1h-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-1h-indazole. The following sections detail methods for identifying and removing common impurities encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities typically arise from the synthetic route used. Assuming the synthesis involves the O-benzylation of 4-hydroxy-1H-indazole, you can expect to find:

  • Unreacted Starting Materials: 4-hydroxy-1H-indazole and the benzylating agent (e.g., benzyl bromide, benzyl chloride, or benzyl tosylate).

  • Byproducts of the Benzylation Reaction: Benzyl alcohol (from hydrolysis of the benzylating agent) and dibenzyl ether (from self-condensation of the benzylating agent).[1][2]

  • Regioisomers: The 2-benzyl-4-(benzyloxy)-1H-indazole or the 1,2-dibenzyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole isomer can form, although the 1H-tautomer is generally more thermodynamically stable.

  • Solvent Residues: Residual solvents from the reaction and workup, such as DMF, acetone, or toluene.

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the most effective technique for separating and quantifying impurities. Impurities with different polarities will have distinct retention times. For example, the more polar 4-hydroxy-1H-indazole will elute earlier than the product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity of your sample and to determine the appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities if they are present in sufficient quantities. For example, the benzylic protons of the product will have a characteristic chemical shift, which will differ from that of benzyl alcohol or dibenzyl ether.[3][4]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide the molecular weights of the impurities, aiding in their identification.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). This helps to prevent oxidation and hydrolysis.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling out instead of crystallization. The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution.Use a lower-boiling point solvent or a mixed solvent system. Ensure the solution cools slowly. You can also try adding a seed crystal to induce crystallization.
No crystals form upon cooling. Too much solvent was used. The compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by boiling off some solvent and allow it to cool again. If crystals still do not form, try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then gently warm until it is clear again and allow to cool slowly.
Low recovery of the purified product. Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing the crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the filtration apparatus to prevent premature crystallization.[1]
Colored impurities remain in the crystals. The impurity has similar solubility properties to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the product and impurities (co-elution). The solvent system (eluent) is not optimal. The column is overloaded with the sample. The column was not packed properly.Perform TLC with various solvent systems to find an eluent that provides good separation (aim for an Rf of 0.2-0.4 for the product). Use a larger column or load less sample. Ensure the column is packed uniformly without any air bubbles or cracks.[5][6]
The product is eluting too quickly (high Rf). The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., use more hexane and less ethyl acetate).
The product is eluting too slowly or not at all (low Rf). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., use more ethyl acetate and less hexane). A gradient elution, where the polarity of the eluent is gradually increased, can be effective.[6]
Streaking or tailing of the product band. The sample is not fully soluble in the eluent. The compound is interacting strongly with the stationary phase (silica gel is acidic).Dissolve the sample in a minimal amount of a more polar solvent before loading it onto the column, or use a dry-loading technique. Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic silica gel.[2][7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some initial screening.

1. Solvent Selection:

  • Perform small-scale solubility tests with various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Good starting points for solvent screening include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane or ethanol/water.[8][9][10]

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few more minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Screening for Recrystallization

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
EthanolLowHighGood
Ethyl Acetate/Hexane (e.g., 1:3)LowHighGood
TolueneMediumHighFair
WaterInsolubleInsolubleN/A

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Protocol 2: Column Chromatography of this compound

This protocol describes a general procedure for purification by flash column chromatography on silica gel.

1. Eluent Selection:

  • Use TLC to determine a suitable eluent system that provides good separation between the product and impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[11]

  • Aim for an Rf value of approximately 0.2-0.4 for this compound.

2. Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried sample-adsorbed silica gel to the top of the packed column.

  • Begin eluting the column with the chosen solvent system, starting with a lower polarity.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Eluent Systems for Column Chromatography

Eluent System (v/v)Rf of this compoundSeparation from Polar ImpuritiesSeparation from Non-Polar Impurities
Hexane/Ethyl Acetate (4:1)~0.3GoodGood
Dichloromethane/Methanol (98:2)~0.4ExcellentFair
Toluene/Acetone (9:1)~0.35GoodGood

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials: 4-Hydroxy-1H-indazole + Benzylating Agent reaction O-Benzylation Reaction start->reaction crude Crude this compound reaction->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity column_chrom Column Chromatography purification_choice->column_chrom Complex mixture analysis Purity Analysis (HPLC, NMR, MS) recrystallization->analysis column_chrom->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: General experimental workflow from synthesis to purified product.

troubleshooting_logic cluster_impurities Impurity Profile cluster_solutions Purification Strategy start Crude Product Analysis (TLC/HPLC) polar Significant Polar Impurities start->polar nonpolar Significant Non-Polar Impurities start->nonpolar isomers Isomeric Impurities start->isomers recrystallization Recrystallization (if one major impurity) polar->recrystallization column_polar Column Chromatography (start with low polarity eluent) polar->column_polar column_nonpolar Column Chromatography (flush with non-polar solvent) nonpolar->column_nonpolar column_isomers Optimized Column Chromatography (shallow gradient) isomers->column_isomers

Caption: Decision-making logic for choosing a purification strategy based on impurity type.

References

Technical Support Center: Cross-Coupling Reactions with 4-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in cross-coupling reactions involving 4-(benzyloxy)-1H-indazole. The information is designed to assist in diagnosing and resolving common experimental issues.

Troubleshooting Guides

This section offers systematic approaches to troubleshoot common problems observed during cross-coupling reactions with this compound.

Issue 1: Low or No Conversion of Starting Material

Question: My cross-coupling reaction with this compound is showing low or no conversion to the desired product. What are the potential causes and how can I address them?

Answer: Low or no conversion is a frequent issue in cross-coupling reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The palladium catalyst is crucial for the reaction, and its activity can be compromised.

    • Solution: Use a fresh batch of catalyst or a well-defined pre-catalyst. Ensure proper storage conditions to prevent degradation. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.[1][2]

  • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the catalyst and promoting the desired reactivity.

    • Solution: Screen a variety of electron-rich and sterically hindered ligands (e.g., XPhos, SPhos, RuPhos) that are known to be effective for challenging substrates.

  • Base Incompatibility or Degradation: The base plays a key role in the catalytic cycle, and an inappropriate or poor-quality base can halt the reaction.

    • Solution: Ensure the base is anhydrous and of high purity. Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) to find the optimal choice for your specific reaction.[3]

  • Solvent Quality: The presence of water or oxygen in the solvent can deactivate the catalyst.

    • Solution: Use anhydrous, deoxygenated solvents. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are effective for removing dissolved oxygen.[2]

  • Sub-optimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can also be an effective strategy to enhance reaction rates and yields.[4]

  • Reagent Purity: Impurities in the this compound or the coupling partner can poison the catalyst.

    • Solution: Ensure all starting materials are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

Issue 2: Significant Formation of Debenzyloxylated or Dehalogenated Byproducts

Question: I am observing a significant amount of the debenzyloxylated or dehalogenated (if applicable) indazole byproduct in my reaction mixture. How can I minimize this side reaction?

Answer: The formation of debenzyloxylated or dehalogenated byproducts is a common side reaction that competes with the desired cross-coupling pathway.

  • Catalyst and Ligand Choice: The electronic and steric properties of the catalyst-ligand complex can influence the relative rates of cross-coupling and side reactions.

    • Solution: Switching to a more sterically hindered ligand can sometimes suppress the pathway leading to the byproduct by disfavoring the competing reductive elimination.

  • Base Strength: The nature and strength of the base can play a role in promoting these side reactions.

    • Solution: A weaker base or a different class of base (e.g., a phosphate base instead of a carbonate base) may reduce the rate of byproduct formation.

  • Solvent as a Hydride Source: Certain solvents can act as a source of hydride, leading to dehalogenation.

    • Solution: Ensure the use of high-purity, anhydrous aprotic solvents. If an alcohol is used as a solvent or co-solvent, consider switching to an alternative.[1]

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the this compound necessary for cross-coupling reactions?

A1: While some cross-coupling reactions with indazoles can proceed with the unprotected N-H, N-protection is generally recommended. The acidic N-H can interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions.[1][2] The choice of the protecting group (e.g., Boc, SEM) can also influence the reaction outcome and should be considered during optimization.

Q2: How does the benzyloxy group at the 4-position affect the reactivity of the indazole in cross-coupling reactions?

A2: The benzyloxy group is an electron-donating group, which can influence the electronic properties of the indazole ring. This can affect the rate of oxidative addition, which is often a key step in the catalytic cycle. The specific impact may vary depending on the coupling partner and reaction conditions, and empirical optimization is often necessary.

Q3: What are some common palladium catalysts and ligands used for cross-coupling reactions with indazole derivatives?

A3: A variety of palladium catalysts and ligands have been successfully employed for cross-coupling reactions with indazole-containing molecules. For Suzuki-Miyaura reactions, common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂. For Buchwald-Hartwig aminations, combinations of a palladium precursor like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as Xantphos are often effective.[1][2]

Q4: Can I use microwave heating to improve my cross-coupling reaction with this compound?

A4: Yes, microwave-assisted heating can be a valuable tool for optimizing cross-coupling reactions.[4] It can significantly reduce reaction times and, in many cases, lead to higher yields, particularly for challenging substrates.[4]

Quantitative Data Summary

The following table summarizes general reaction conditions that can be used as a starting point for optimizing cross-coupling reactions with this compound, based on literature for similar indazole derivatives.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10012-2460-90
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2450-85
Sonogashira PdCl₂(PPh₃)₂ (2)-Et₃N (3)THF656-1265-95
Heck Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)DMF1202440-70

Note: These conditions are general and will likely require optimization for this compound.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura reaction with this compound.

Materials:

  • This compound (or its corresponding halide) (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous and deoxygenated solvent (e.g., 1,4-dioxane/water mixture)

Methodology:

  • To an oven-dried reaction vessel, add the this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous and deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Catalyst_Poisoning_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Catalyst Inactive Pd Species (Poisoned) Active_Catalyst->Inactive_Catalyst Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Substrate This compound Substrate->Catalytic_Cycle Coupling_Partner Coupling Partner Coupling_Partner->Catalytic_Cycle Product Desired Product Impurity Impurities / Side Reactions Impurity->Active_Catalyst Poisoning Impurity->Inactive_Catalyst Deactivation Catalytic_Cycle->Active_Catalyst Regeneration Catalytic_Cycle->Product Product Formation

Caption: Potential pathway for catalyst poisoning in cross-coupling reactions.

Troubleshooting_Workflow Start Low / No Conversion Check_Catalyst Check Catalyst Activity (Fresh Catalyst/Pre-catalyst) Start->Check_Catalyst Screen_Ligands Screen Ligands (Bulky, Electron-Rich) Check_Catalyst->Screen_Ligands No Improvement Success Reaction Improved Check_Catalyst->Success Improvement Seen Check_Base Verify Base Quality (Anhydrous, High Purity) Screen_Ligands->Check_Base No Improvement Screen_Ligands->Success Improvement Seen Check_Solvent Ensure Solvent is Dry & Deoxygenated Check_Base->Check_Solvent No Improvement Check_Base->Success Improvement Seen Increase_Temp Increase Temperature (Consider Microwave) Check_Solvent->Increase_Temp No Improvement Check_Solvent->Success Improvement Seen Purify_Reagents Purify Starting Materials Increase_Temp->Purify_Reagents No Improvement Increase_Temp->Success Improvement Seen Purify_Reagents->Success Improvement Seen

Caption: A decision tree for troubleshooting low conversion in cross-coupling.

References

Regioselectivity issues in the functionalization of 4-(Benzyloxy)-1h-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-(Benzyloxy)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common regioselectivity challenges encountered during the chemical modification of this scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound scaffold?

The this compound molecule presents several potential sites for functionalization. Due to annular tautomerism, the proton on the pyrazole ring can reside on either nitrogen, leading to 1H and 2H tautomers, with the 1H form being generally more stable.[1][2] The primary reactive sites are the N1 and N2 positions of the pyrazole ring, which are nucleophilic and readily undergo reactions like alkylation and arylation. Additionally, the C3, C5, C6, and C7 positions on the benzene ring can be functionalized, typically through electrophilic substitution or metal-catalyzed C-H activation, though this often requires harsher conditions or pre-functionalization.[3][4]

Q2: Why is controlling regioselectivity during N-functionalization of indazoles a common problem?

Direct functionalization, such as alkylation, of the 1H-indazole core often yields a mixture of N1 and N2 substituted products.[2][5][6] This lack of selectivity arises because both nitrogen atoms are nucleophilic. The final product ratio is a delicate balance of several factors, including steric hindrance, electronic effects of substituents, and the stability of the resulting products (thermodynamic vs. kinetic control).[1][7] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific biologically active molecules and requires careful optimization of reaction conditions.[1]

Q3: What are the key factors influencing N1 versus N2 regioselectivity in the alkylation of this compound?

Several factors critically influence the N1/N2 product ratio:

  • Base and Solvent Combination: This is one of the most critical parameters. The use of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly effective and widely reported to strongly favor N1-alkylation, often achieving >99:1 selectivity.[1][8][9] Conversely, different base-solvent systems, such as potassium carbonate in DMF, may lead to mixtures of isomers.[6]

  • Steric and Electronic Effects: The substituent's nature and position on the indazole ring are crucial. While the 4-benzyloxy group is not adjacent to the reactive nitrogens, its electronic properties (electron-donating) can influence the relative nucleophilicity of N1 and N2. More significantly, bulky substituents at the C3 position sterically hinder the N2 position, thus favoring N1 attack.[1] Electron-withdrawing groups, especially at the C7 position, have been shown to direct alkylation selectively to the N2 position.[7][9][10]

  • Reaction Conditions (Thermodynamic vs. Kinetic Control): N1-substituted indazoles are often the thermodynamically more stable products.[1][7] Conditions that allow for equilibrium between the two isomers will favor the N1 product. In contrast, kinetically controlled conditions may favor the formation of the N2-isomer.[5]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[8] For instance, Mitsunobu reactions have been shown to favor the formation of the N2-substituted product.[7][10] Similarly, using diazo compounds with a Brønsted acid catalyst like TfOH can lead to excellent N2-selectivity.[11]

Troubleshooting Guide

Problem: My N-alkylation reaction is producing a nearly inseparable mixture of N1 and N2 isomers.

  • Solution 1: Change the Base/Solvent System. To strongly favor the N1 isomer, switch to sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF). This combination has proven to be highly regioselective for N1-alkylation across a range of indazole substrates.[7][9] Allow the deprotonation to proceed at 0 °C before adding the electrophile and letting the reaction warm to room temperature or gently heating to 50 °C.[7][8]

  • Solution 2: Evaluate Thermodynamic Control. If your current conditions are kinetically controlled, they may be favoring the N2 isomer or a mixture. N1-alkylation can often be achieved through thermodynamic equilibration.[7][8] This may involve longer reaction times or higher temperatures, provided the starting materials and products are stable.

Problem: I need to synthesize the N2-substituted isomer of this compound, but my current method yields the N1 product.

  • Solution 1: Employ Mitsunobu Conditions. The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) is a reliable method that often shows a strong preference for producing the N2-substituted indazole isomer.[7][10]

  • Solution 2: Use Acid Catalysis with Diazo Compounds. A highly selective method for N2-alkylation involves using a diazo compound as the alkylating agent in the presence of a catalytic amount of triflic acid (TfOH).[11] This metal-free approach provides excellent yields and high N2/N1 ratios.[11]

  • Solution 3: Modify the Indazole Ring. While not always practical, introducing a temporary electron-withdrawing group at the C7 position can be a powerful strategy to direct alkylation to the N2 position.[7][9]

Data Presentation: N-Alkylation Regioselectivity

The following table summarizes the effects of different reaction conditions on the N1 vs. N2 selectivity of indazole alkylation.

Indazole SubstituentElectrophileBase / ReagentSolventTemp (°C)N1:N2 RatioYield (%)Reference(s)
Unsubstitutedn-Pentyl bromideNaHTHF50>99:196[7][8]
Unsubstitutedn-Pentyl bromideK₂CO₃DMFRTMixtureN/A[6]
Unsubstitutedn-PentanolPPh₃, DIADTHFRT1:2.578 (total)[7][10]
7-NO₂n-Pentyl bromideNaHTHF504:9694[7][9][10]
3-CO₂Men-Pentyl bromideNaHTHF50>99:196[7][8]
VariousEthyl 2-diazoacetateTfOH (cat.)DCE400:10095[11]

Key Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high selectivity for the N1-substituted product.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., benzyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary for less reactive halides) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Carefully quench the reaction by the slow addition of water.[1] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated 4-(Benzyloxy)-indazole.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-substituted regioisomer.

  • Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to separate the desired N2-alkylated product from the N1-isomer and reaction byproducts (triphenylphosphine oxide and the hydrazine derivative).

Visualizations

G cluster_start Starting Material Start This compound N1_Product N1-Functionalized Product (Thermodynamically Favored) Start->N1_Product e.g., NaH, THF N2_Product N2-Functionalized Product (Kinetically Favored) Start->N2_Product e.g., Mitsunobu or TfOH/Diazo

Caption: Competing N1 vs. N2 functionalization pathways for this compound.

G cluster_n1 N1-Selective Strategy cluster_n2 N2-Selective Strategy Start Start: Low N1/N2 Selectivity Q1 Desired Product? Start->Q1 N1_Action1 Use NaH as base Q1->N1_Action1 N1 Isomer N2_Action1 Use Mitsunobu conditions (Alcohol, PPh3, DIAD) Q1->N2_Action1 N2 Isomer N1_Action2 Use THF as solvent N1_Action3 Allow for thermodynamic equilibration (heat/time) N1_Result High N1 Selectivity N2_Action2 Use Acid Catalysis (TfOH, Diazo compound) N2_Result High N2 Selectivity N2_Action2->N2_Result

Caption: Decision workflow for optimizing N1/N2 regioselectivity.

G Start 1. Dissolve Indazole in Anhydrous THF Step2 2. Add NaH at 0 °C (Inert Atmosphere) Start->Step2 Step3 3. Stir at RT for 30 min (Deprotonation) Step2->Step3 Step4 4. Add Alkyl Halide (Electrophile) Step3->Step4 Step5 5. Monitor Reaction by TLC / LC-MS Step4->Step5 Step6 6. Aqueous Quench & Organic Extraction Step5->Step6 Step7 7. Dry, Concentrate, & Purify via Chromatography Step6->Step7 End Isolated N1-Product Step7->End

Caption: Experimental workflow for a selective N1-alkylation reaction.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-(Benzyloxy)-1H-indazole and 4-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibition.[1][2] The functionalization of the indazole ring plays a critical role in modulating the pharmacological properties of these molecules. This guide provides a comparative overview of two closely related indazole derivatives: 4-(Benzyloxy)-1H-indazole and 4-hydroxy-1H-indazole.

Structural and Predicted Biological Activity Comparison

The key structural difference between the two molecules lies in the substituent at the 4-position of the indazole ring: a benzyloxy group versus a hydroxyl group. This seemingly minor alteration can have significant implications for their physicochemical properties and, consequently, their biological activity.

FeatureThis compound4-hydroxy-1H-indazoleRationale and Predicted Implications
Structure this compound4-hydroxy-1H-indazoleThe benzyloxy group is significantly larger and more lipophilic than the hydroxyl group.
Predicted Kinase Inhibitory Activity Potentially lower intrinsic activity at the kinase active site.Potentially higher intrinsic activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is a key interaction in many kinase-inhibitor binding pockets.The benzyloxy group may introduce steric hindrance within the ATP-binding pocket of a kinase, potentially reducing binding affinity. The smaller hydroxyl group is more likely to form favorable hydrogen bonds with key residues in the kinase hinge region, a common binding motif for indazole-based inhibitors.
Predicted Cellular Permeability Higher passive permeability across cell membranes.Lower passive permeability.The increased lipophilicity of the benzyloxy group would likely enhance its ability to cross the lipid bilayer of cell membranes through passive diffusion.
Metabolic Stability Susceptible to O-debenzylation by cytochrome P450 enzymes.May undergo glucuronidation or sulfation.The benzyloxy group is a common site for metabolic cleavage, which would convert it to the 4-hydroxy-1H-indazole form in vivo. The hydroxyl group is a handle for phase II metabolic enzymes.
Potential as a Prodrug Could act as a prodrug of 4-hydroxy-1H-indazole.The active form of the molecule.Due to its likely metabolism to 4-hydroxy-1H-indazole, the benzyloxy derivative can be considered a potential prodrug, which might offer advantages in terms of formulation and pharmacokinetics.
Role in Synthesis Often used as a synthetic intermediate where the benzyl group serves as a protecting group for the hydroxyl functionality.[5]The target molecule for biological evaluation or further derivatization.The benzyl group can be readily removed under various conditions to yield the free hydroxyl group, making this compound a useful building block in multi-step syntheses.[6]

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 4-hydroxy-1H-indazole, a series of standardized in vitro assays can be employed. Below is a detailed protocol for a common biochemical kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the degree of inhibition by a compound is reflected by an increase in the luminescence signal.[7]

Materials:

  • Recombinant human kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase).[4]

  • Kinase-specific substrate peptide.

  • ATP.

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • This compound and 4-hydroxy-1H-indazole, dissolved in DMSO.

  • Positive control inhibitor (e.g., Staurosporine).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a high concentration of the positive control as a positive control (0% kinase activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Add the kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour).

  • Detection:

    • Add the luminescent detection reagent from the kit to each well to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent from the kit to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate as per the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Visualizing Biological Context and Experimental Design

To better understand the potential mechanism of action and the experimental approach to comparing these compounds, the following diagrams are provided.

G cluster_0 cluster_1 cluster_2 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS Indazole_Inhibitor Indazole Inhibitor (e.g., 4-hydroxy-1H-indazole) Indazole_Inhibitor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

G Start Compound Synthesis (this compound & 4-hydroxy-1H-indazole) Biochem_Assay Biochemical Kinase Assay (Determine IC50) Start->Biochem_Assay Cell_Viability Cellular Viability Assay (e.g., MTT Assay) Biochem_Assay->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Kinase) Cell_Viability->Target_Engagement ADME_Tox In Vitro ADME/Tox Profiling Target_Engagement->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo End Lead Optimization In_Vivo->End

Caption: A general experimental workflow for the preclinical evaluation of kinase inhibitors.

Conclusion

In the absence of direct comparative data, a theoretical analysis based on structure-activity relationships suggests that 4-hydroxy-1H-indazole is more likely to exhibit potent intrinsic activity as a kinase inhibitor due to the potential for hydrogen bonding. Conversely, this compound may possess better cell permeability but is likely to act as a prodrug, being metabolized to the active 4-hydroxy form.

The provided experimental protocol for an in vitro kinase inhibition assay offers a robust method for empirically testing these hypotheses. Further studies, including cellular assays and pharmacokinetic profiling, would be necessary to fully elucidate the therapeutic potential of each compound. This guide serves as a foundational resource for researchers embarking on the design and evaluation of novel 4-substituted indazole derivatives.

References

Comparative Guide to the Structure-Activity Relationship of 4-(Benzyloxy)-1H-indazole Analogues in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(benzyloxy)-1H-indazole analogues, a specific subclass that has garnered interest in the development of targeted cancer therapies. The information presented herein is compiled from patent literature and peer-reviewed studies, offering insights into the structural modifications that influence inhibitory activity against key oncogenic kinases.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative this compound analogues and related compounds. Due to the limited availability of comprehensive SAR studies on this specific scaffold in peer-reviewed literature, the data is primarily derived from patent filings, which describe novel chemical entities with potential therapeutic applications.

Table 1: Antiproliferative Activity of Indazole Analogues against Cancer Cell Lines

Compound IDR1 (Position 1)R3 (Position 3)R5/R6 (Other Positions)Cell LineIC50 (µM)
Indazole-A1 HH6-(3-benzyloxy-4-hydroxyphenyl)VariousData not available
Indazole-A2 HIodo6-(4-benzyloxy-3-methoxyphenyl)VariousData not available
Indazole-A3 Tetrahydro-2H-pyran-2-ylH5-benzyloxy, 4-carbonyl linked to a substituted pyridineVariousData not available
Indazole-A4 HAmine6-(2-benzyloxy-ethoxy)VariousData not available

Note: Specific IC50 values for the benzyloxy-containing indazole compounds from the patent literature are often not explicitly provided in the abstracts. The patents establish the compounds' utility as kinase inhibitors through various assays.

Table 2: Kinase Inhibitory Activity of Indazole Analogues

Compound IDTarget KinaseIC50 (nM)
Indazole-K1 VEGFR-2<30
Indazole-K2 PAK49-13
Indazole-K3 PLK4<0.1

Note: The specific structures for these potent kinase inhibitors are detailed within their respective patent and publication sources. These examples highlight the potential of the indazole scaffold in achieving high-potency kinase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of this compound analogues.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay determines the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound analogues)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of desired concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound, and the VEGFR-2 enzyme. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HUVEC, A549, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound analogues)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the drug discovery process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR & Lead Optimization start Starting Materials (e.g., Substituted Indazole) synthesis Chemical Synthesis of This compound Analogues start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2) purification->kinase_assay cell_assay Cell Proliferation Assay (MTT) purification->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for the discovery and optimization of this compound analogues.

VEGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Indazole This compound Analogue Indazole->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Migration Transcription->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole analogues.

Navigating the Protection of 4-Hydroxy-1H-Indazole: A Comparative Analysis of Key Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective protection of functional groups is a cornerstone of successful multi-step synthesis. The 4-hydroxy-1H-indazole scaffold, a privileged structure in medicinal chemistry, presents a unique challenge due to the presence of both a phenolic hydroxyl group and a pyrazole-type NH group. This guide provides a comparative analysis of common protecting groups for the 4-hydroxy moiety, supported by experimental data and detailed protocols to aid in the strategic selection of the optimal protective strategy.

The primary challenge in the chemical manipulation of 4-hydroxy-1H-indazole lies in achieving selective O-functionalization over N-functionalization of the indazole ring. The choice of protecting group and reaction conditions is therefore critical to prevent the formation of undesired N-protected isomers and to ensure high yields of the desired O-protected product. This guide focuses on three widely employed classes of protecting groups: ethers, silyl ethers, and esters.

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. Below is a summary of commonly used protecting groups for the 4-hydroxy-1H-indazole, with a comparative overview of their performance.

Protecting GroupReagents for ProtectionTypical Yield (%)StabilityReagents for DeprotectionTypical Yield (%)Key Advantages & Disadvantages
Benzyl (Bn) Benzyl bromide (BnBr), K₂CO₃, DMF85-95Stable to a wide range of acidic and basic conditions, organometallics, and some reducing agents.H₂, Pd/C, EtOH/THF90-98Advantages: Very stable, orthogonal to many other protecting groups. Disadvantages: Requires hydrogenolysis for removal, which can affect other reducible functional groups.
Methyl (Me) Dimethyl sulfate (DMS), K₂CO₃, Acetone80-90Very stable to most reaction conditions.BBr₃, CH₂Cl₂70-85Advantages: Highly stable, suitable for harsh reaction conditions. Disadvantages: Harsh deprotection conditions limit its applicability in the presence of sensitive functional groups.
tert-Butyldimethylsilyl (TBDMS/TBS) TBDMSCl, Imidazole, DMF90-98Stable to basic and weakly acidic conditions, and many organometallic reagents.TBAF, THF or HCl, EtOH90-99Advantages: Easily introduced and removed under mild conditions, high yields. Disadvantages: Labile to strong acids and fluoride sources.
Triisopropylsilyl (TIPS) TIPSCl, Imidazole, DMF90-97More stable than TBDMS to acidic conditions.TBAF, THF90-98Advantages: Increased steric bulk provides greater stability compared to TBDMS. Disadvantages: Slower to introduce and remove than TBDMS.
Acetyl (Ac) Acetic anhydride, Pyridine95-99Stable to acidic conditions. Labile to basic conditions.K₂CO₃, MeOH or LiOH, THF/H₂O90-98Advantages: Easily introduced, high yields. Disadvantages: Labile to basic conditions, limiting its use in subsequent steps involving bases.
Pivaloyl (Piv) Pivaloyl chloride, Pyridine92-98More stable to basic conditions than acetyl.LiOH, THF/H₂O88-95Advantages: Increased steric hindrance provides greater stability towards nucleophiles and bases compared to acetyl. Disadvantages: More difficult to remove than acetyl.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the 4-hydroxy-1H-indazole are provided below. These protocols are representative and may require optimization based on the specific substrate and scale of the reaction.

Benzyl (Bn) Ether Protection

Protection Protocol:

To a solution of 4-hydroxy-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (BnBr, 1.2 eq.) is then added dropwise, and the reaction is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(benzyloxy)-1H-indazole.

Deprotection Protocol:

To a solution of this compound (1.0 eq.) in a mixture of ethanol and tetrahydrofuran (EtOH/THF), a catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 4-hydroxy-1H-indazole.

tert-Butyldimethylsilyl (TBDMS) Ether Protection

Protection Protocol:

To a solution of 4-hydroxy-1H-indazole (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) is added in portions at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(tert-butyldimethylsilyloxy)-1H-indazole.

Deprotection Protocol:

To a solution of 4-(tert-butyldimethylsilyloxy)-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield 4-hydroxy-1H-indazole.

Acetyl (Ac) Ester Protection

Protection Protocol:

To a solution of 4-hydroxy-1H-indazole (1.0 eq.) in pyridine, acetic anhydride (1.5 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 4-acetoxy-1H-indazole.

Deprotection Protocol:

To a solution of 4-acetoxy-1H-indazole (1.0 eq.) in methanol (MeOH), potassium carbonate (K₂CO₃, 2.0 eq.) is added, and the mixture is stirred at room temperature for 1-3 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with dilute HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-hydroxy-1H-indazole.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the protection and deprotection strategies.

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_ether Ether Protection cluster_silyl Silyl Ether Protection cluster_ester Ester Protection cluster_deprotection Deprotection Strategies cluster_ether_de Ether Deprotection cluster_silyl_de Silyl Ether Deprotection cluster_ester_de Ester Deprotection Start 4-Hydroxy-1H-Indazole Bn_Protect BnBr, K₂CO₃, DMF Start->Bn_Protect Me_Protect DMS, K₂CO₃, Acetone Start->Me_Protect TBDMS_Protect TBDMSCl, Imidazole, DMF Start->TBDMS_Protect TIPS_Protect TIPSCl, Imidazole, DMF Start->TIPS_Protect Ac_Protect Ac₂O, Pyridine Start->Ac_Protect Piv_Protect PivCl, Pyridine Start->Piv_Protect Protected_Indazoles O-Protected 4-Hydroxy-1H-Indazole Bn_Protect->Protected_Indazoles Me_Protect->Protected_Indazoles TBDMS_Protect->Protected_Indazoles TIPS_Protect->Protected_Indazoles Ac_Protect->Protected_Indazoles Piv_Protect->Protected_Indazoles Protected_Start O-Protected 4-Hydroxy-1H-Indazole Bn_Deprotect H₂, Pd/C Protected_Start->Bn_Deprotect Me_Deprotect BBr₃ Protected_Start->Me_Deprotect Silyl_Deprotect TBAF or Acid Protected_Start->Silyl_Deprotect Ester_Deprotect Base (K₂CO₃ or LiOH) Protected_Start->Ester_Deprotect Final_Product 4-Hydroxy-1H-Indazole Bn_Deprotect->Final_Product Me_Deprotect->Final_Product Silyl_Deprotect->Final_Product Ester_Deprotect->Final_Product

Caption: General workflow for the protection and deprotection of 4-hydroxy-1H-indazole.

Decision_Tree Start Select a Protecting Group for 4-Hydroxy-1H-Indazole Q1 Are subsequent reactions involving strong bases? Start->Q1 Q2 Are subsequent reactions involving strong acids? Q1->Q2 No PG_Ether Consider Ether (e.g., Benzyl) Q1->PG_Ether Yes Q3 Is mild removal required? Q2->Q3 No PG_Ester Consider Ester (e.g., Acetyl, Pivaloyl) Q2->PG_Ester Yes Q3->PG_Ether No PG_Silyl Consider Silyl Ether (e.g., TBDMS, TIPS) Q3->PG_Silyl Yes Q4 Are other reducible groups present? Q4->PG_Ether No PG_Bn_Caution Use Benzyl with caution or choose an alternative Q4->PG_Bn_Caution Yes PG_Ether->Q4

Caption: Decision-making guide for selecting a suitable protecting group.

Conclusion

The choice of a protecting group for the 4-hydroxy-1H-indazole is a critical decision in the synthetic planning process. Ether protecting groups, particularly benzyl ethers, offer high stability but require specific, and sometimes harsh, deprotection conditions. Silyl ethers provide an excellent balance of stability and mild removal conditions, making them a popular choice for many applications. Ester protecting groups are easily introduced and removed but are generally less stable, particularly to basic conditions. By carefully considering the stability of the protecting group towards the planned downstream reaction conditions and the orthogonality of its removal, researchers can devise a robust synthetic strategy to achieve their target molecules with high efficiency and yield.

Efficacy of 4-(Benzyloxy)-1h-indazole derived inhibitors against specific kinases (e.g., FLT3, PDGFRα, Kit).

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 4-(Benzyloxy)-1h-indazole derived compounds reveals their potential as potent inhibitors of key kinases implicated in various pathologies, including cancer. This guide provides a comparative overview of their efficacy against Fms-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and proto-oncogene c-Kit (Kit), offering valuable insights for researchers and drug development professionals.

Introduction

Receptor tyrosine kinases (RTKs) such as FLT3, PDGFRα, and Kit are crucial regulators of cellular processes, and their aberrant signaling is a hallmark of numerous diseases. The this compound scaffold has emerged as a promising chemical starting point for the development of targeted kinase inhibitors. This report summarizes the available quantitative data on the inhibitory activity of specific derivatives, details the experimental protocols used for their evaluation, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a selection of indazole-derived inhibitors against FLT3, PDGFRα, and Kit. Lower IC50 values are indicative of higher potency.

Compound IDTarget KinaseIC50 (nM)Reference
Compound A FLT35[1]
PDGFRα (T674M mutant)17[1]
Kit (T670I mutant)198[1]
Compound B FLT30.941[2]
FLT3 (D835Y mutant)0.199[2]
Compound C FLT341.6[3]
FLT3 (D835Y mutant)5.64[3]
FLT3 (ITD mutant)22.8[3]

Note: The compounds listed are structurally related to the this compound scaffold, representing the broader class of indazole-based kinase inhibitors. Specific data for multiple this compound derivatives against all three kinases was not available in the public domain at the time of this report.

Signaling Pathways and Inhibition

The targeted kinases—FLT3, PDGFRα, and Kit—are all receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[4][5] The this compound derived inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing phosphorylation and blocking the downstream signaling.

Signaling_Pathways cluster_FLT3 FLT3 Signaling cluster_PDGFRa PDGFRα Signaling cluster_Kit Kit Signaling FLT3 FLT3 PI3K_AKT_FLT3 PI3K/AKT Pathway FLT3->PI3K_AKT_FLT3 RAS_MAPK_FLT3 RAS/MAPK Pathway FLT3->RAS_MAPK_FLT3 STAT5_FLT3 STAT5 Pathway FLT3->STAT5_FLT3 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Proliferation_Survival_FLT3 Cell Proliferation & Survival PI3K_AKT_FLT3->Proliferation_Survival_FLT3 RAS_MAPK_FLT3->Proliferation_Survival_FLT3 STAT5_FLT3->Proliferation_Survival_FLT3 Inhibitor_FLT3 This compound Inhibitor Inhibitor_FLT3->FLT3 PDGFRa PDGFRα PI3K_AKT_PDGFRa PI3K/AKT Pathway PDGFRa->PI3K_AKT_PDGFRa RAS_MAPK_PDGFRa RAS/MAPK Pathway PDGFRa->RAS_MAPK_PDGFRa PDGF PDGF Ligand PDGF->PDGFRa Proliferation_Migration Cell Proliferation & Migration PI3K_AKT_PDGFRa->Proliferation_Migration RAS_MAPK_PDGFRa->Proliferation_Migration Inhibitor_PDGFRa This compound Inhibitor Inhibitor_PDGFRa->PDGFRa Kit c-Kit PI3K_AKT_Kit PI3K/AKT Pathway Kit->PI3K_AKT_Kit RAS_MAPK_Kit RAS/MAPK Pathway Kit->RAS_MAPK_Kit SCF SCF Ligand SCF->Kit Proliferation_Survival_Kit Cell Proliferation & Survival PI3K_AKT_Kit->Proliferation_Survival_Kit RAS_MAPK_Kit->Proliferation_Survival_Kit Inhibitor_Kit This compound Inhibitor Inhibitor_Kit->Kit

Caption: Simplified signaling pathways of FLT3, PDGFRα, and Kit, and their inhibition by this compound derived compounds.

Experimental Protocols

The determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for commonly cited experiments.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP consumed during the kinase reaction, providing a measure of enzyme activity. A decrease in luminescence indicates higher kinase activity and thus, less inhibition.

Materials:

  • Recombinant human kinase (FLT3, PDGFRα, or Kit)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • This compound derived test compound

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds to the final desired concentrations in the kinase reaction buffer.

  • Assay Plate Setup: Add the diluted compounds to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Kinase Reaction Mixture: Prepare a master mix containing the recombinant kinase and the peptide substrate in the kinase reaction buffer.

  • Reaction Initiation: Add the kinase reaction mixture to each well, followed by the addition of ATP to initiate the reaction. The final ATP concentration is typically at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction by adding the detection reagent from the luminescent assay kit. This reagent also initiates the signal-generating reaction.

  • Data Acquisition: After a short incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[5][6][7]

Experimental_Workflow Start Start Prep_Compounds Prepare serial dilutions of This compound inhibitors Start->Prep_Compounds Setup_Plate Dispense compounds into assay plate Prep_Compounds->Setup_Plate Add_Kinase_Mix Add kinase mix to plate Setup_Plate->Add_Kinase_Mix Prep_Kinase_Mix Prepare kinase/substrate master mix Prep_Kinase_Mix->Add_Kinase_Mix Initiate_Reaction Add ATP to initiate reaction Add_Kinase_Mix->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Add_Detection_Reagent Add luminescent detection reagent Incubate->Add_Detection_Reagent Read_Luminescence Measure luminescence Add_Detection_Reagent->Read_Luminescence Analyze_Data Calculate % inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a biochemical kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase for proliferation and survival.

Materials:

  • Cancer cell line with known FLT3, PDGFRα, or Kit dependency (e.g., MV4-11 for FLT3-ITD)

  • Complete cell culture medium

  • This compound derived test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.[6][8]

Conclusion

The this compound scaffold represents a promising foundation for the development of potent and selective inhibitors of FLT3, PDGFRα, and Kit. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers aiming to further explore and optimize these compounds for therapeutic applications. Future work should focus on expanding the library of this compound derivatives and conducting comprehensive profiling to identify candidates with optimal efficacy and safety profiles.

References

Head-to-head comparison of Suzuki coupling catalysts for 4-(Benzyloxy)-1h-indazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Suzuki Coupling Catalysts for 4-(Benzyloxy)-1H-indazole

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. [1][2][3] This guide provides a head-to-head comparison of common catalysts for the Suzuki coupling of this compound, a key intermediate in the development of various therapeutic agents.[1][4]

The successful synthesis of arylated indazoles is crucial for developing compounds with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document outlines the performance of various palladium and nickel-based catalysts, providing experimental data and protocols to aid in catalyst selection and optimization.

Catalyst Performance Comparison

The choice of catalyst is critical for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. While a direct comparative study for this compound is not extensively documented, data from structurally related substituted indazoles provides valuable insights into catalyst performance. Palladium complexes, particularly those with bulky phosphine ligands, are widely used.[5][6][7] More recently, cost-effective nickel catalysts have emerged as a viable alternative.[8][9]

Below is a summary of commonly employed catalyst systems and their reported performance in the Suzuki coupling of substituted bromoindazoles.

Catalyst SystemSubstrate ExampleArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium Catalysts
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802High[10]
Pd(dppf)Cl₂4(5)-Bromo-1H-imidazoleArylboronic acidsPhase-transfer conditions----[11]
Pd(OAc)₂ / SPhos6-ChloroindolePhenylboronic acid----97[12]
PdCl₂(PPh₃)₂N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidK₂CO₃ or Cs₂CO₃DMFReflux480[1]
CataXCium A Pd G3Ortho-bromoanilinesVarious boronic esters----Good to Excellent[13]
Nickel Catalysts
NiCl₂(PCy₃)₂Aryl halides/phenol-derivativesArylboronic acids-2-Me-THF / t-amyl alcohol--Good to Excellent[9]
Ni(cod)₂ / ProPhosPyridine, quinoline, pyrazole, pyrimidine-K₃PO₄2-MeTHF/H₂O-16High[8]
NiCl₂·6H₂O / DPPF or DCPPAryl halidesArylboronic acids-Methanol--Moderate to Good

Key Observations:

  • Palladium-based catalysts , particularly those incorporating ferrocenylphosphine ligands like Pd(dppf)Cl₂ , have demonstrated high efficacy in the Suzuki coupling of bromoindazoles, often leading to high yields in relatively short reaction times.[10][14]

  • Buchwald ligands , such as SPhos and XPhos, are known to be highly effective for Suzuki-Miyaura reactions involving heteroaryl halides, offering good yields even with challenging substrates.[5][6][7]

  • While simple palladium catalysts like PdCl₂(PPh₃)₂ can be effective, they may fail in more complex systems, highlighting the importance of ligand choice.[1]

  • Nickel catalysts present a more economical option and have shown considerable success in the coupling of various heterocyclic compounds.[8][9] The use of ligands like ProPhos can lead to excellent yields.[8]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving indazole derivatives, based on established literature procedures.

Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from the successful coupling of 5-bromoindazoles.[10]

Materials:

  • 4-(Benzyloxy)-1-bromo-1H-indazole (or other halo-indazole)

  • Arylboronic acid

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add the bromo-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed dimethoxyethane (5 mL) and water (1 mL) to the vessel.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂

This protocol is based on a general method for nickel-catalyzed Suzuki couplings in green solvents.[9]

Materials:

  • 4-(Benzyloxy)-1-bromo-1H-indazole (or other halo-indazole)

  • Arylboronic acid

  • NiCl₂(PCy₃)₂

  • Potassium phosphate (K₃PO₄)

  • 2-Methyltetrahydrofuran (2-Me-THF)

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the halo-indazole (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and NiCl₂(PCy₃)₂ (0.05 mmol) to a reaction vial.

  • Add degassed 2-Me-THF (4 mL) and water (1 mL).

  • Seal the vial and heat the mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[15]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ Base PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' Catalyst_Screening_Workflow start Define Substrates (4-(Benzyloxy)-1-halo-1H-indazole & Arylboronic Acid) catalyst_selection Select Catalysts (e.g., Pd(dppf)Cl₂, NiCl₂(PCy₃)₂, Buchwald Precatalysts) start->catalyst_selection base_solvent_screen Screen Bases and Solvents (e.g., K₂CO₃, K₃PO₄ in Dioxane, THF, 2-Me-THF) catalyst_selection->base_solvent_screen temp_time_opt Optimize Temperature and Time base_solvent_screen->temp_time_opt analysis Analyze Results (Yield, Purity via LC-MS, NMR) temp_time_opt->analysis scale_up Scale-up Synthesis analysis->scale_up

References

Validating the Mechanism of Action of a 4-(Benzyloxy)-1h-indazole Based Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(benzyloxy)-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of numerous kinase inhibitors targeting a variety of cancers and inflammatory diseases.[1][2] Its derivatives have shown promise in modulating critical cell signaling pathways.[1] This guide provides a comprehensive framework for validating the mechanism of action of a hypothetical this compound-based drug candidate, "Indazokinib," designed as a selective inhibitor of a putative "Kinase X."

This guide will objectively compare the performance of Indazokinib with an alternative established inhibitor, "Comparator A," through a series of well-defined experimental protocols. All quantitative data are summarized for clear comparison, and key experimental workflows and signaling pathways are visualized.

Data Presentation: Comparative Analysis of Indazokinib and Comparator A

The following tables summarize hypothetical quantitative data from key experiments designed to validate the on-target activity of Indazokinib.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)Kinase Selectivity (Fold difference against Kinase Y)
Indazokinib Kinase X15>1000
Comparator A Kinase X50200
Indazokinib Kinase Y>15,000-
Comparator A Kinase Y10,000-

IC50: The half-maximal inhibitory concentration.

Table 2: Cellular Target Engagement and Downstream Signaling

TreatmentCell Linep-Kinase X (Relative Intensity)p-Downstream Substrate (Relative Intensity)
VehicleWT1.01.0
Indazokinib (100 nM) WT0.20.3
Comparator A (100 nM) WT0.50.6
Indazokinib (100 nM) Kinase X KON/A0.9

WT: Wild-Type; KO: Knockout. Intensity is normalized to a loading control.

Table 3: Cell Viability and Proliferation Assay

CompoundCell LineGI50 (nM)
Indazokinib WT (Kinase X Dependent)80
Comparator A WT (Kinase X Dependent)250
Indazokinib Kinase X KO>10,000
Comparator A Kinase X KO>10,000

GI50: The half-maximal growth inhibition concentration.

Table 4: Biophysical Binding Affinity

CompoundTargetKD (nM)
Indazokinib Kinase X10
Comparator A Kinase X45

KD: Dissociation constant, a measure of binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory activity of the compound against the target kinase.

  • Methodology:

    • Reagents: Recombinant purified Kinase X, specific substrate peptide, ATP, and the test compounds (Indazokinib, Comparator A).

    • Procedure: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer. The reaction is initiated by adding ATP.

    • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be achieved using various methods such as radioactivity-based assays ([γ-32P]-ATP), fluorescence polarization, or luminescence-based assays like ADP-Glo™.[3][4]

    • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value using a nonlinear regression curve fit.[5]

2. Western Blot Analysis for Target Engagement

  • Objective: To assess the effect of the inhibitor on the target kinase's phosphorylation status and its downstream signaling in a cellular context.

  • Methodology:

    • Cell Culture and Treatment: Wild-type (WT) and Kinase X knockout (KO) cells are cultured and treated with Indazokinib, Comparator A, or vehicle control for a specified time.

    • Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[5]

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the phosphorylated form of Kinase X (p-Kinase X), total Kinase X, a phosphorylated downstream substrate, and a loading control (e.g., GAPDH).

    • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[5]

    • Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.

3. Cell Viability/Proliferation Assay

  • Objective: To measure the effect of the inhibitor on cell viability and proliferation, particularly in cells dependent on the target kinase.

  • Methodology:

    • Cell Seeding: WT and Kinase X KO cells are seeded in 96-well plates.

    • Compound Treatment: Cells are treated with a serial dilution of Indazokinib or Comparator A for 72 hours.

    • Viability Assessment: Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo®, which measure metabolic activity.

    • Data Analysis: The results are normalized to vehicle-treated cells, and the GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

4. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To directly measure the binding affinity and kinetics of the compound to the target kinase.[6][7]

  • Methodology:

    • Immobilization: Recombinant Kinase X is immobilized on a sensor chip.

    • Binding Analysis: A series of concentrations of Indazokinib or Comparator A in solution are flowed over the chip surface.

    • Detection: The binding is detected in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass change.

    • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined. The equilibrium dissociation constant (KD) is calculated as koff/kon.

Visualizations: Pathways and Workflows

Signaling Pathway of Kinase X

Kinase_X_Pathway Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylation Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Indazokinib Indazokinib Indazokinib->Kinase_X Inhibition

Caption: Simplified signaling cascade of Kinase X and the inhibitory action of Indazokinib.

Experimental Workflow for MoA Validation

MoA_Validation_Workflow Start Hypothesis: Indazokinib inhibits Kinase X Biochemical Biochemical Assays (Kinase Inhibition, IC50) Start->Biochemical Biophysical Biophysical Assays (SPR for Binding, KD) Start->Biophysical Cellular Cell-Based Assays Biochemical->Cellular Biophysical->Cellular Target_Engagement Target Engagement (Western Blot for p-Kinase X) Cellular->Target_Engagement Downstream Downstream Effects (p-Substrate, Cell Viability) Cellular->Downstream KO_Validation Knockout Model Validation (Confirm On-Target Effect) Target_Engagement->KO_Validation Downstream->KO_Validation Conclusion Conclusion: Mechanism of Action Validated KO_Validation->Conclusion

Caption: A stepwise workflow for validating the mechanism of action of a kinase inhibitor.

References

Benchmarking the synthetic efficiency of different routes to 4-(Benzyloxy)-1h-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-(Benzyloxy)-1H-indazole, a valuable building block in medicinal chemistry. The routes are evaluated based on their synthetic efficiency, with supporting data from analogous reactions and detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis is a critical factor in drug discovery and development timelines and costs. This guide outlines two plausible synthetic pathways: the O-benzylation of a 4-hydroxy-1H-indazole intermediate (Route 1) and the construction of the indazole ring from a precursor already bearing the benzyloxy group (Route 2).

Route 1: Synthesis via O-Benzylation of 4-Hydroxy-1H-indazole

This two-step approach involves the initial synthesis of 4-hydroxy-1H-indazole, followed by the protection of the hydroxyl group via O-benzylation.

Logical Workflow for Route 1

start Starting Material (e.g., 2,3-Dinitrotoluene) step1 Synthesis of 4-Hydroxy-1H-indazole start->step1 intermediate 4-Hydroxy-1H-indazole step1->intermediate step2 O-Benzylation (Williamson Ether Synthesis) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-1H-indazole

A potential synthesis of 4-hydroxy-1H-indazole can be adapted from methodologies used for analogous substituted indazoles. A patent for the preparation of 4-hydroxyindole and indazole compounds suggests a process that can be modified for this purpose[1]. While a specific protocol for 4-hydroxy-1H-indazole is not detailed, a 70% yield is reported for a similar indazole derivative[1].

Step 2: O-Benzylation of 4-Hydroxy-1H-indazole

The Williamson ether synthesis is a standard and efficient method for the benzylation of hydroxyl groups.

  • Reagents and Conditions:

    • 4-Hydroxy-1H-indazole (1.0 equiv)

    • Sodium hydride (NaH, 1.5 - 2.0 equiv)

    • Benzyl bromide (BnBr, 1.5 - 2.0 equiv)

    • Tetrabutylammonium iodide (TBAI, catalytic amount, optional)[2][3]

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Reaction at 0 °C to room temperature[2][4]

  • Procedure:

    • Dissolve 4-hydroxy-1H-indazole in anhydrous DMF or THF under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C.

    • Add sodium hydride portion-wise to the stirred solution.

    • If used, add a catalytic amount of TBAI.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data (Based on Analogous Reactions)
StepReactionStarting MaterialProductReagentsConditionsYield (%)Reference
1Indazole FormationSubstituted TetrahydroindazoleSubstituted 4-HydroxyindazoleNaH, Methyl PhenylsulfinateTHF, 50 °C70[1]
2O-BenzylationDesired AlcoholBenzyl EtherNaH, BnBr, TBAIDMF, 0 °C - RTQuantitative[2][3]

Route 2: Synthesis from a Benzyloxy-Substituted Precursor

This approach involves constructing the indazole ring from a starting material that already contains the required benzyloxy group at the 4-position. A plausible method is an adaptation of the Jacobson-Huber reaction.

Logical Workflow for Route 2

start Starting Material (3-(Benzyloxy)-2-methylaniline) step1 Nitrosation start->step1 intermediate N-Nitroso Intermediate step1->intermediate step2 Intramolecular Cyclization (Jacobson-Huber Reaction) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Synthesis of this compound via a Jacobson-Huber type Reaction

This protocol is adapted from the synthesis of the parent 1H-indazole from o-toluidine[5].

  • Reagents and Conditions:

    • 3-(Benzyloxy)-2-methylaniline (1.0 equiv)

    • Acetic acid

    • Acetic anhydride

    • Sodium nitrite

    • Nitric acid

    • Benzene

    • Reaction at 1-4 °C for nitrosation, followed by heating in benzene.

  • Procedure:

    • Slowly add 3-(Benzyloxy)-2-methylaniline to a mixture of glacial acetic acid and acetic anhydride.

    • Cool the mixture in an ice bath and introduce nitrous gases (generated from sodium nitrite and nitric acid) while maintaining the temperature between 1 and 4 °C.

    • After nitrosation is complete, pour the solution onto ice water to precipitate the N-nitroso intermediate.

    • Extract the intermediate with benzene.

    • Wash the benzene extract with water and dry over a suitable drying agent.

    • Heat the benzene solution to induce intramolecular cyclization to form this compound.

    • After the reaction is complete, extract the product with aqueous acid, followed by basification to precipitate the product.

    • Collect the solid product by filtration and purify by recrystallization or column chromatography.

Quantitative Data (Based on Analogous Reactions)
StepReactionStarting MaterialProductReagentsConditionsYield (%)Reference
1 & 2Jacobson-Huber Reactiono-Toluidine1H-IndazoleNaNO₂, HNO₃, Ac₂O, AcOH1-4 °C then heat36-47[5]

Comparison of Synthetic Routes

FeatureRoute 1: O-Benzylation of 4-Hydroxy-1H-indazoleRoute 2: From Benzyloxy-Substituted Precursor
Number of Steps 21 (from 3-(benzyloxy)-2-methylaniline)
Estimated Overall Yield Potentially higher (likely >60% based on analogs)Moderate (likely 35-50% based on parent reaction)
Starting Material Availability Requires synthesis of 4-hydroxy-1H-indazole.Requires synthesis of 3-(benzyloxy)-2-methylaniline.
Key Reactions Indazole formation, Williamson ether synthesis.Nitrosation, Intramolecular cyclization.
Potential Challenges Synthesis and purification of the 4-hydroxy-1H-indazole intermediate.Potentially lower yield of the cyclization step; handling of nitrous gases.
Scalability The Williamson ether synthesis is generally scalable.The Jacobson-Huber reaction can be performed on a larger scale.

Conclusion

Both routes present viable pathways for the synthesis of this compound.

  • Route 1 appears to be the more efficient choice in terms of overall yield, primarily due to the high efficiency of the O-benzylation step. However, the successful synthesis and isolation of the 4-hydroxy-1H-indazole intermediate in high yield is a critical prerequisite.

  • Route 2 , while being a more direct one-pot conversion from the corresponding aniline, is likely to suffer from a lower yield based on the data for the parent Jacobson-Huber reaction.

For researchers aiming for higher overall yields and who have access to or can efficiently synthesize 4-hydroxy-1H-indazole, Route 1 is the recommended pathway . For applications where a more direct route is prioritized and a moderate yield is acceptable, Route 2 presents a reasonable alternative. Further optimization of the Jacobson-Huber reaction for this specific substrate could potentially improve its efficiency.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(Benzyloxy)-1H-indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 4-(benzyloxy)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting various kinases implicated in cancer and other diseases. However, the conserved nature of the ATP-binding pocket across the human kinome often leads to off-target activities, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and detailed methodologies to facilitate an objective assessment of their performance and selectivity.

This guide will focus on a key example, PHA-680632, a potent Aurora kinase inhibitor built upon an indazole core, to illustrate the landscape of kinase selectivity. We will also draw comparisons with other relevant indazole-based inhibitors to provide a broader context.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) for representative this compound derivatives and related compounds against a panel of on-target and off-target kinases, offering a quantitative comparison of their potency and selectivity.

Table 1: Cross-Reactivity Profile of PHA-680632

Kinase TargetIC50 (nM)Selectivity Fold (relative to Aurora A)
Aurora A 27 1
Aurora B 135 5
Aurora C 120 4.4
FGFR1>270>10
FLT3>270>10
LCK>270>10
PLK1>270>10
STLK2>270>10
VEGFR2>270>10
VEGFR3>270>10

Data sourced from publicly available information on PHA-680632, indicating its high selectivity for Aurora kinases.[1][2][3]

Table 2: Comparative Inhibition Profile of Other Indazole-Based Kinase Inhibitors

CompoundPrimary Target(s)Key Off-TargetsIC50 (nM) - PrimaryIC50 (nM) - Off-Target
Axitinib VEGFR1, VEGFR2, VEGFR3PDGFRβ, c-Kit0.1, 0.2, 0.1-0.31.6, 1.7
UNC2025 MER, FLT3AXL, TRKA, TRKC0.74, 0.8122, 1.67, 4.38
BMS-777607 MET, AXL, RONTYRO3, MER, FLT33.9, 1.1, 1.84.3, 25, 30
R428 (Bemcentinib) AXLMER, TYRO3, FLT31443, 65, 94

This table provides a comparative landscape of selectivity for other well-characterized kinase inhibitors containing the 1H-indazole scaffold.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used for cross-reactivity profiling, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Cell_Cycle_Progression Cell Cycle Progression Centrosome_Maturation->Cell_Cycle_Progression Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis leads to PHA_680632 PHA-680632 PHA_680632->Aurora_A Inhibition

Aurora A Signaling Pathway and Inhibition by PHA-680632.

Experimental_Workflow Start Start: Kinase Inhibitor (4-Benzyloxy-1H-indazole derivative) Biochemical_Assay Biochemical Kinase Assay (e.g., Scintillation Proximity Assay) Start->Biochemical_Assay Kinome_Scan Broad Kinome Screen (Selectivity Profiling) Biochemical_Assay->Kinome_Scan Cell_Based_Assay Cell-Based Assays (e.g., Antiproliferation, Biomarker Modulation) Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination, Selectivity Scoring) Kinome_Scan->Data_Analysis Cell_Based_Assay->Data_Analysis End End: Cross-Reactivity Profile Data_Analysis->End

General Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Experimental Protocols

Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following sections provide step-by-step protocols for key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a biotinylated peptide substrate. The inhibition of this process by a test compound is then determined.

Materials:

  • Recombinant human Aurora A, B, and C kinases

  • Biotinylated peptide substrate (e.g., "Auroratide" for Aurora B/C)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • 5 M CsCl solution

  • Test compound (e.g., PHA-680632) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Microplate scintillation counter (β-counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in 100% DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the specific Aurora kinase and its biotinylated peptide substrate in the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding the kinase reaction mixture to each well, followed by the addition of [γ-³³P]ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction by adding a solution of streptavidin-coated SPA beads suspended in 5 M CsCl. The biotinylated and phosphorylated substrate will be captured by the beads, bringing the radiolabel into close proximity to the scintillant within the beads, generating a light signal.

  • Signal Measurement: After a 4-hour incubation to allow the beads to settle, measure the signal using a β-counter.[1][2]

  • Data Analysis: The signal is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of the kinase inhibitor.

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., PHA-680632)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Biomarker Modulation

This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway to confirm the on-target effect of the kinase inhibitor in a cellular context. For an Aurora kinase inhibitor, a key biomarker is the phosphorylation of Histone H3 at Serine 10 (pHH3).

Materials:

  • Human cancer cell lines

  • Test compound (e.g., PHA-680632)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated and total target proteins. A decrease in the phospho-protein signal upon treatment indicates target engagement by the inhibitor.[3]

References

Safety Operating Guide

Safe Disposal of 4-(Benzyloxy)-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents such as 4-(Benzyloxy)-1H-indazole are critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide outlines the essential procedures for the proper disposal of this compound and associated contaminated materials, in alignment with standard laboratory safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data from structurally similar indazole derivatives, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses or goggles.[1]

  • Lab Coat: A fully buttoned lab coat to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[1]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] Ensure that an eyewash station and safety shower are readily accessible.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is the most critical first step to prevent hazardous reactions and facilitate compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Non-Halogenated Organic Solids." The container must be chemically compatible (e.g., high-density polyethylene - HDPE) and equipped with a secure, tight-fitting lid.[2]

  • Avoid Mixing: Never mix this compound waste with other waste streams, particularly:

    • Halogenated organic waste.[2]

    • Acids or bases.[1]

    • Oxidizing agents.[1]

    • Aqueous waste.

Step-by-Step Disposal Protocol

The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into the designated "Non-Halogenated Organic Solids" waste container.

    • Minimize dust generation during the transfer.[3]

    • Ensure the container is properly sealed and accurately labeled with its contents.

  • Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):

    • Solid contaminated materials should be placed in a sealed bag before being deposited into the solid "Non-Halogenated Organic Solids" waste container.[2]

    • Contaminated glassware should be decontaminated prior to washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in a designated "Non-Halogenated Organic Liquid Waste" container.[2] After this initial rinse, the glassware can be cleaned according to standard laboratory procedures.

  • Final Disposal:

    • The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal facility.[2]

    • The preferred method of disposal is typically controlled incineration in a chemical waste incinerator.[2]

    • Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.[2][4]

Hazard Profile of Structurally Similar Compounds

While a specific safety data sheet for this compound was not identified, the hazard classifications for analogous indazole compounds provide essential guidance.

Hazard ClassGHS Hazard StatementPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. If swallowed, seek medical attention.[1][5]
Skin Corrosion/Irritation H315: Causes skin irritationAvoid contact with skin. Wear protective gloves and clothing. If skin irritation occurs, get medical advice.[1][4][5]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationAvoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][4][5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area or in a fume hood.[1][4][5]

This data is based on structurally similar compounds and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for the exact material in use if available.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start Start: Handling this compound cluster_ppe Safety Precautions cluster_disposal_path Disposal Path cluster_prohibited Prohibited Actions start Identify Waste Type ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe Always solid_waste Pure Solid or Contaminated Solids start->solid_waste Solid liquid_waste Contaminated Rinsate start->liquid_waste Liquid fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->start collect_solid Collect in Labeled 'Non-Halogenated Organic Solids' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Non-Halogenated Organic Liquid' Container liquid_waste->collect_liquid final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor collect_solid->final_disposal collect_liquid->final_disposal incineration Preferred Method: Controlled Incineration final_disposal->incineration prohibited DO NOT: - Dispose Down Drain - Mix with Incompatible Waste - Place in Regular Trash final_disposal->prohibited

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Benzyloxy)-1h-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of 4-(Benzyloxy)-1H-indazole, ensuring laboratory safety and procedural clarity.

This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety. The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if compromised.
Body Protection Laboratory CoatA full-length lab coat must be worn to protect skin and personal clothing from contamination.
Respiratory Protection Dust Mask or RespiratorUse a NIOSH-approved dust mask or respirator, especially when handling the solid form or when there is a risk of generating dust.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound during laboratory operations.

  • Preparation : Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) Check : Don all required PPE as outlined in the table above. Ensure a proper fit and that all equipment is in good condition.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If transferring a solution, use a pipette or a funnel to prevent spills.

  • During the Reaction :

    • Keep the reaction vessel clearly labeled and, if possible, covered to prevent the release of vapors.

    • Maintain a safe distance from the reaction and monitor it regularly.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used with an appropriate solvent.

    • Properly dispose of all contaminated materials, including gloves and weighing papers, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound must be segregated as hazardous waste. This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., gloves, pipette tips, weighing paper).

  • Waste Container :

    • Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be made of a material compatible with the chemical.[1][2]

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage of Waste :

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal :

    • Do not dispose of this compound down the drain or in the regular trash.[1]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • The preferred method of disposal for such organic compounds is typically high-temperature incineration by a specialized facility.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Designate and Prepare Workspace prep2 Verify Emergency Equipment Accessibility prep1->prep2 prep3 Don Required PPE prep2->prep3 handling1 Weigh and Transfer in Fume Hood prep3->handling1 Proceed to Handling handling2 Conduct Reaction handling1->handling2 handling3 Clean Workspace and Equipment handling2->handling3 disp1 Segregate Contaminated Waste handling3->disp1 Initiate Disposal disp2 Place in Labeled Hazardous Waste Container disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.